Disporoside C
描述
Officinalisnin I has been reported in Disporopsis pernyi and Yucca schidigera with data available.
属性
分子式 |
C45H76O19 |
|---|---|
分子量 |
921.1 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-,28-,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41+,42-,43+,44+,45-/m1/s1 |
InChI 键 |
SORUXVRKWOHYEO-YGNOLRTQSA-N |
手性 SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |
规范 SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to Disporosides A-D: Novel Steroidal Saponins from Disporopsis pernyi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disporopsis pernyi (Hua) Diels is a perennial herbaceous plant that has been utilized in traditional medicine for its various therapeutic properties. Phytochemical investigations have revealed a rich composition of bioactive compounds, among which steroidal saponins (B1172615) are of significant interest due to their diverse pharmacological activities. This technical guide focuses on a group of four new spirostanol (B12661974) saponins—Disporosides A, B, C, and D—isolated from the rhizomes of Disporopsis pernyi. The structural elucidation of these compounds was accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS), as well as chemical hydrolysis. This document provides a comprehensive overview of their chemical structures, quantitative data, and the experimental protocols for their isolation and characterization, aimed at facilitating further research and development in medicinal chemistry and pharmacology.
Data Presentation: Physicochemical and Spectroscopic Data
The physicochemical properties and key spectroscopic data for Disporosides A-D are summarized in the tables below for ease of comparison.
Table 1: Physicochemical Properties of Disporosides A-D
| Compound | Molecular Formula | Molecular Weight (HR-FAB-MS) | Appearance |
| Disporoside A | C45H74O18 | 902.4867 [M+Na]+ | White amorphous powder |
| Disporoside B | C61H102O19 | 1142.6915 [M+Na]+ | White amorphous powder |
| Disporoside C | C51H84O22 | 1064.5381 [M+Na]+ | White amorphous powder |
| Disporoside D | C51H82O23 | 1078.5177 [M+Na]+ | White amorphous powder |
Table 2: ¹³C NMR Spectroscopic Data (δ in ppm, C₅D₅N) for the Aglycone of Disporosides A-D
| Carbon No. | Disporoside A | Disporoside B | This compound | Disporoside D |
| 1 | 37.8 | 37.8 | 37.9 | 37.9 |
| 2 | 30.1 | 30.1 | 30.2 | 30.2 |
| 3 | 77.9 | 77.9 | 78.0 | 78.0 |
| 4 | 39.4 | 39.4 | 39.5 | 39.5 |
| 5 | 76.1 | 76.1 | 76.2 | 76.2 |
| 6 | 29.2 | 29.2 | 29.3 | 29.3 |
| 7 | 29.1 | 29.1 | 29.2 | 29.2 |
| 8 | 35.5 | 35.5 | 35.6 | 35.6 |
| 9 | 54.7 | 54.7 | 54.8 | 54.8 |
| 10 | 37.3 | 37.3 | 37.4 | 37.4 |
| 11 | 21.4 | 21.4 | 21.5 | 21.5 |
| 12 | 40.1 | 40.1 | 40.2 | 40.2 |
| 13 | 40.9 | 40.9 | 41.0 | 41.0 |
| 14 | 56.5 | 56.5 | 56.6 | 56.6 |
| 15 | 32.2 | 32.2 | 32.3 | 32.3 |
| 16 | 81.2 | 81.2 | 81.3 | 81.3 |
| 17 | 62.9 | 62.9 | 63.0 | 63.0 |
| 18 | 16.5 | 16.5 | 16.6 | 16.6 |
| 19 | 12.6 | 12.6 | 12.7 | 12.7 |
| 20 | 42.1 | 42.1 | 42.2 | 42.2 |
| 21 | 14.7 | 14.7 | 14.8 | 14.8 |
| 22 | 109.5 | 109.5 | 109.6 | 109.6 |
| 23 | 31.8 | 31.8 | 31.9 | 31.9 |
| 24 | 29.3 | 29.3 | 29.4 | 29.4 |
| 25 | 30.6 | 30.6 | 30.7 | 30.7 |
| 26 | 67.1 | 67.1 | 67.2 | 67.2 |
| 27 | 17.4 | 17.4 | 17.5 | 17.5 |
Table 3: ¹³C NMR Spectroscopic Data (δ in ppm, C₅D₅N) for the Sugar Moieties of Disporosides A-D
| Sugar Unit | Carbon No. | Disporoside A | Disporoside B | This compound | Disporoside D |
| Glc (I) | 1' | 100.4 | 100.4 | 100.5 | 100.5 |
| 2' | 81.1 | 81.1 | 81.2 | 81.2 | |
| 3' | 77.9 | 77.9 | 78.0 | 78.0 | |
| 4' | 71.6 | 71.6 | 71.7 | 71.7 | |
| 5' | 78.2 | 78.2 | 78.3 | 78.3 | |
| 6' | 69.8 | 69.8 | 69.9 | 69.9 | |
| Glc (II) | 1'' | 104.9 | 104.9 | 105.0 | 105.0 |
| 2'' | 76.5 | 76.5 | 76.6 | 76.6 | |
| 3'' | 78.1 | 78.1 | 78.2 | 78.2 | |
| 4'' | 71.5 | 71.5 | 71.6 | 71.6 | |
| 5'' | 77.9 | 77.9 | 78.0 | 78.0 | |
| 6'' | 62.7 | 64.6 | 62.8 | 62.8 | |
| Glc (III) | 1''' | 104.8 | 104.8 | 104.9 | 104.9 |
| 2''' | 75.2 | 75.2 | 75.3 | 75.3 | |
| 3''' | 78.4 | 78.4 | 78.5 | 78.5 | |
| 4''' | 71.8 | 71.8 | 71.9 | 71.9 | |
| 5''' | 78.1 | 78.1 | 78.2 | 78.2 | |
| 6''' | 62.7 | 62.7 | 62.8 | 62.8 | |
| Hexadecanoyl | CO | - | 173.2 | - | - |
| CH₂ | - | 34.6, 25.4, 29.5-30.1, 32.3, 23.1 | - | - | |
| CH₃ | - | 14.4 | - | - | |
| Glc (IV) | 1'''' | - | - | 105.1 | 105.1 |
| 2'''' | - | - | 76.7 | 76.7 | |
| 3'''' | - | - | 78.3 | 78.3 | |
| 4'''' | - | - | 71.7 | 71.7 | |
| 5'''' | - | - | 78.1 | 78.1 | |
| 6'''' | - | - | 62.8 | 62.8 | |
| Api | 1''''' | - | - | - | 111.4 |
| 2''''' | - | - | - | 78.1 | |
| 3''''' | - | - | - | 80.5 | |
| 4''''' | - | - | - | 75.2 | |
| 5''''' | - | - | - | 65.4 |
Experimental Protocols
General Experimental Procedures
Optical rotations were measured on a JASCO DIP-370 digital polarimeter. IR spectra were recorded on a Bio-Rad FTS-135 spectrometer with KBr pellets. NMR spectra were recorded on Bruker AM-400 and DRX-500 spectrometers with pyridine-d₅ (C₅D₅N) as the solvent and TMS as the internal standard. HR-FAB-MS were measured on a VG AutoSpec-3000 spectrometer.
Plant Material
The rhizomes of Disporopsis pernyi (Hua) Diels were collected in the Yunnan Province of China. A voucher specimen has been deposited at the Herbarium of the Kunming Institute of Botany, Chinese Academy of Sciences.
Extraction and Isolation
The air-dried and powdered rhizomes of D. pernyi (5 kg) were extracted with 70% aqueous acetone (B3395972) at room temperature. The extract was concentrated under reduced pressure to yield a residue, which was then suspended in H₂O and partitioned successively with CHCl₃ and n-BuOH.
The n-BuOH-soluble fraction (200 g) was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of CHCl₃/MeOH/H₂O (from 9:1:0.1 to 6:4:1) to yield five crude fractions (Fr. 1-5).
-
Fraction 2 was further purified by repeated column chromatography on silica gel and preparative HPLC to yield Disporoside A (25 mg) and Disporoside B (18 mg).
-
Fraction 4 was subjected to repeated column chromatography on silica gel, followed by preparative HPLC to afford This compound (30 mg) and Disporoside D (22 mg).
Acid Hydrolysis
A solution of each saponin (B1150181) (ca. 5 mg) in 1M HCl/dioxane (1:1, 2 ml) was heated at 100°C for 3 hours. The reaction mixture was then diluted with H₂O and extracted with CHCl₃. The aqueous layer was neutralized with Amberlite IRA-400 and concentrated. The resulting sugars were identified by TLC comparison with authentic samples. The aglycone was identified by comparison of its spectroscopic data with known compounds.
Mandatory Visualizations
Experimental Workflow for Isolation of Disporosides A-D
Caption: Isolation workflow for Disporosides A-D.
Structural Relationship of Disporosides A-D
Caption: Structural relationships of Disporosides A-D.
Unveiling Disporoside C: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disporoside C, a steroidal saponin (B1150181) isolated from the medicinal plant Disporopsis pernyi, represents a molecule of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols employed in its initial identification and characterization, presents available quantitative data, and explores its potential biological significance. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other related steroidal saponins (B1172615).
Introduction
Steroidal saponins are a diverse group of naturally occurring glycosides found in a wide variety of plants. They are characterized by a steroidal aglycone backbone linked to one or more sugar moieties. These compounds have garnered significant attention in the field of drug discovery due to their broad spectrum of biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects. The genus Disporopsis has been a rich source of novel steroidal saponins, with this compound being a notable example isolated from Disporopsis pernyi. Understanding the fundamental aspects of its discovery and isolation is crucial for further preclinical and clinical development.
Discovery and Source
This compound was first reported in a 2004 study by Yang and colleagues, published in Helvetica Chimica Acta. The compound was isolated from the rhizomes of Disporopsis pernyi, a plant used in traditional medicine. This discovery was part of a broader phytochemical investigation into the constituents of this plant species, which led to the identification of several new steroidal saponins.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the dried rhizomes of Disporopsis pernyi involves a multi-step extraction and chromatographic process. The following protocol is based on the methodologies reported for the isolation of steroidal saponins from Disporopsis species.
3.1.1. Extraction:
-
Air-dried and powdered rhizomes of Disporopsis pernyi (10 kg) are extracted three times with 70% aqueous acetone (B3395972) at room temperature.
-
The combined extracts are concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in H₂O and partitioned successively with petroleum ether, chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH).
3.1.2. Chromatographic Separation:
-
The n-BuOH soluble fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of CHCl₃/MeOH/H₂O (e.g., 9:1:0.1 to 6:4:0.5).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing similar components are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20, and finally by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Experimental Workflow for this compound Isolation
Spectroscopic Data of Disporoside C: A Technical Overview
Natural products isolated from the Disporum genus, particularly species like Disporum cantonense, are known to include a variety of steroidal saponins (B1172615). The structure elucidation of such compounds heavily relies on a combination of spectroscopic techniques, primarily 1D and 2D NMR spectroscopy and high-resolution mass spectrometry (HR-MS). While specific data for Disporoside C could not be located, this guide outlines the general methodologies and data presentation expected for the characterization of such a steroidal glycoside.
Experimental Protocols
The acquisition of spectroscopic data for a compound like this compound would typically follow these standard experimental procedures:
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆, or C₅D₅N). The choice of solvent depends on the solubility of the compound.
-
Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker Avance or Jeol ECA/ECZ spectrometer, operating at frequencies of 400 MHz, 500 MHz, or higher for ¹H nuclei.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of proton nuclei. Key parameters recorded include chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicity (e.g., singlet, doublet, triplet).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of carbon nuclei. It is often recorded with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom. Chemical shifts (δ) are reported in ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are commonly used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy: To establish the complete structure, various 2D NMR experiments are essential. These include:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.
-
2. Mass Spectrometry (MS):
-
Instrumentation: High-resolution mass spectrometry is typically performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with a mass analyzer such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) detector.
-
HR-ESI-MS: This technique is commonly used to determine the accurate mass of the molecule, which allows for the calculation of its elemental composition. The data is usually reported as the measured mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is performed to gain structural information. The molecular ion is selected and fragmented, and the resulting fragment ions provide insights into the structure of the aglycone and the sequence of sugar units in the glycoside chain.
Data Presentation
The spectroscopic data for a compound like this compound would be summarized in structured tables for clarity and ease of comparison.
Table 1: Hypothetical ¹H NMR Data for this compound (Aglycone Moiety) (Note: This is an illustrative example as specific data could not be found.)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 1.23 | m | |
| 3 | 3.50 | m | |
| 6 | 5.35 | br d | 5.0 |
| 16 | 4.45 | m | |
| 18 | 0.80 | s | |
| 19 | 1.05 | s | |
| 21 | 0.95 | d | 7.0 |
| 26a | 3.48 | dd | 9.5, 6.5 |
| 26b | 3.38 | dd | 9.5, 7.5 |
| 27 | 1.02 | d | 6.8 |
Table 2: Hypothetical ¹³C NMR Data for this compound (Aglycone Moiety) (Note: This is an illustrative example as specific data could not be found.)
| Position | δC (ppm) | DEPT |
| 1 | 37.2 | CH₂ |
| 2 | 31.5 | CH₂ |
| 3 | 71.8 | CH |
| 4 | 42.3 | CH₂ |
| 5 | 140.8 | C |
| 6 | 121.7 | CH |
| ... | ... | ... |
| 22 | 110.2 | C |
| 23 | 31.8 | CH₂ |
| 24 | 29.0 | CH₂ |
| 25 | 30.5 | CH |
| 26 | 67.1 | CH₂ |
| 27 | 17.2 | CH₃ |
Table 3: Hypothetical HR-ESI-MS Data for this compound (Note: This is an illustrative example as specific data could not be found.)
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+Na]⁺ | 901.4820 | 901.4825 | C₄₅H₇₄O₁₈Na |
Visualization of Experimental Workflow
The logical flow of experiments for the structure elucidation of a novel natural product like this compound can be visualized.
Caption: Workflow for the isolation and structure elucidation of this compound.
Disporoside C: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disporoside C, a steroidal saponin (B1150181), has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, biosynthetic pathways, and methods for its isolation and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Natural Source of this compound
This compound is a naturally occurring steroidal saponin predominantly found in plants belonging to the genus Disporopsis of the Asparagaceae family. The primary documented sources of this compound are:
-
Disporopsis pernyi : The rhizomes of this plant are a known source of this compound.
-
Disporopsis longifolia : The rhizomes of this species have also been identified as a source of this compound and other related steroidal glycosides[1].
These plants are herbaceous, perennial species distributed in regions of Vietnam, Thailand, China, and Laos[1]. In traditional medicine, the rhizomes of Disporopsis species are used for various purposes, including nourishing yin, lessening fire, and invigorating the liver and kidney[1].
Biosynthesis of this compound
The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the well-established pathways of steroidal saponins (B1172615) in plants, a putative biosynthetic route can be proposed. The biosynthesis of steroidal saponins is a complex process that can be broadly divided into three main stages:
-
Formation of the Isoprenoid Precursors: The biosynthesis begins with the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.
-
Assembly and Cyclization to form the Steroid Nucleus: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then reductively coupled to form squalene. Squalene undergoes epoxidation to 2,3-oxidosqualene, which is then cyclized to form cycloartenol (B190886). A series of subsequent enzymatic reactions, including demethylations, isomerizations, and reductions, convert cycloartenol into cholesterol, which serves as the direct precursor for the steroidal aglycone of this compound.
-
Modification of the Steroid Nucleus (Aglycone) and Glycosylation: The cholesterol backbone undergoes a series of post-cyclization modifications, primarily hydroxylation and oxidation reactions, which are catalyzed by cytochrome P450 monooxygenases (CYP450s). These modifications create the specific steroidal aglycone of this compound. The final step is glycosylation, where sugar moieties are attached to the aglycone. This process is catalyzed by a series of UDP-glycosyltransferases (UGTs), each specific for the sugar being transferred and the position of attachment on the aglycone or the growing sugar chain. The sequential action of these UGTs results in the formation of the complete this compound molecule with its characteristic oligosaccharide chain.
Putative Biosynthetic Pathway of this compound
Caption: A simplified diagram illustrating the putative biosynthetic pathway of this compound, from primary metabolites to the final glycosylated steroidal saponin.
Quantitative Data
Currently, there is a lack of specific quantitative data in the published literature regarding the yield or concentration of this compound in its natural sources, Disporopsis pernyi and Disporopsis longifolia. Further studies employing validated analytical methods are required to determine the content of this compound in different plant parts and at various developmental stages.
Experimental Protocols
General Protocol for Extraction and Isolation of this compound
1. Plant Material Preparation:
-
Collect fresh rhizomes of Disporopsis pernyi or Disporopsis longifolia.
-
Wash the rhizomes thoroughly to remove any soil and debris.
-
Air-dry the rhizomes in a well-ventilated area or use a freeze-dryer.
-
Grind the dried rhizomes into a fine powder.
2. Extraction:
-
Macerate the powdered rhizomes with 70-95% ethanol (B145695) at room temperature for 24-48 hours with occasional stirring. Repeat the extraction process 2-3 times to ensure exhaustive extraction.
-
Alternatively, use Soxhlet extraction with ethanol for a more efficient but potentially harsher extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol. Steroidal saponins are typically enriched in the n-butanol fraction.
-
Collect the n-butanol fraction and concentrate it to dryness.
4. Chromatographic Purification:
-
Subject the n-butanol extract to column chromatography on a macroporous resin (e.g., Diaion HP-20) or silica (B1680970) gel.
-
Elute the column with a gradient of methanol (B129727) in water or chloroform in methanol.
-
Monitor the fractions by Thin Layer Chromatography (TLC), spraying with a solution of 10% sulfuric acid in ethanol and heating to visualize the saponin spots.
-
Combine fractions containing compounds with similar TLC profiles.
-
Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, or by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC).
Workflow for Isolation and Purification
Caption: A flowchart outlining the general experimental workflow for the isolation and purification of this compound from its natural plant source.
Conclusion
This compound is a steroidal saponin with potential for further pharmacological investigation. Its natural occurrence in Disporopsis species provides a basis for its sourcing. While the general biosynthetic pathway for steroidal saponins is understood, further research is needed to elucidate the specific enzymes and regulatory mechanisms involved in the biosynthesis of this compound. The development of standardized and validated analytical methods for the quantification of this compound in plant materials is also crucial for quality control and for guiding extraction and purification processes. The protocols and information provided in this guide are intended to facilitate future research and development efforts related to this promising natural product.
References
A Technical Deep Dive into the Steroidal Saponins of Disporopsis
For Researchers, Scientists, and Drug Development Professionals
The genus Disporopsis, a member of the Asparagaceae family, has garnered increasing interest within the scientific community for its rich composition of steroidal saponins (B1172615). Traditionally used in folk medicine, particularly in Southeast Asia, these plants are now being investigated for their potential therapeutic applications, including anti-inflammatory and cytotoxic activities. This technical guide provides a comprehensive literature review of the steroidal saponins isolated from Disporopsis, with a focus on their chemical structures, biological activities, and the methodologies employed in their study.
Isolated Steroidal Saponins from Disporopsis Species
To date, phytochemical investigations have led to the isolation and characterization of several steroidal saponins from various Disporopsis species. These compounds predominantly feature spirostanol-type aglycones. A summary of the key identified saponins is presented below.
Table 1: Steroidal Saponins Isolated from Disporopsis Species
| Compound Name | Plant Source | Aglycone | Sugar Moiety | Biological Activity | Reference |
| Dioscin | Disporopsis pernyi | Diosgenin | α-L-Rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranose | Cytotoxic | [1] |
| Pernyioside A | Disporopsis pernyi | Pennogenin | α-L-Rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranose | Not Reported | [1] |
| Methyl protodioscin | Disporopsis pernyi | Diosgenin | α-L-Rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranose | Not Reported | [1] |
| Unnamed Spirostanol Saponin (B1150181) 1 | Disporopsis aspersa | Isoruscogenin | Not fully elucidated | Anti-inflammatory | [2] |
| Unnamed Spirostanol Saponin 2 | Disporopsis fuscopicta | Not fully elucidated | Not fully elucidated | Not Reported | [3] |
Note: This table is a compilation of data from the cited literature and may not be exhaustive.
Experimental Protocols: A Guide to Isolation and Characterization
The isolation and structural elucidation of steroidal saponins from Disporopsis involve a multi-step process that combines extraction, chromatographic separation, and spectroscopic analysis.
Extraction of Crude Saponins
A general workflow for the extraction of crude saponins from Disporopsis rhizomes is outlined below.
Caption: General workflow for crude saponin extraction.
Protocol Details:
-
Plant Material Preparation: The rhizomes of the Disporopsis species are collected, dried, and ground into a coarse powder.
-
Extraction: The powdered material is typically extracted with an 80% aqueous ethanol solution. This can be done through methods such as refluxing for several hours or maceration at room temperature for an extended period. The process is often repeated multiple times to ensure maximum extraction efficiency.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Solvent Partitioning: The residue is suspended in water and then partitioned successively with a non-polar solvent like petroleum ether (to remove lipids and pigments) followed by a more polar solvent like n-butanol. The steroidal saponins, being glycosidic in nature, will preferentially partition into the n-butanol layer.
-
Crude Extract: The n-butanol fraction is then concentrated to dryness to obtain the crude saponin extract.
Isolation of Pure Saponins
The crude saponin extract is a complex mixture that requires further purification using various chromatographic techniques.
Caption: Workflow for the isolation of pure saponins.
Protocol Details:
-
Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on a silica gel stationary phase. A gradient elution system, typically starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity, is used to separate the saponins into different fractions.
-
Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those with similar saponin profiles.
-
Further Purification: Fractions containing mixtures of saponins are further purified using techniques such as Sephadex LH-20 column chromatography (for size exclusion) and/or preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to yield pure individual saponins.
Structural Elucidation
The structures of the isolated pure saponins are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) is used to determine the molecular weight and fragmentation pattern of the saponin, providing information about the aglycone and the sugar sequence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the complete structure of the saponin, including the stereochemistry of the aglycone and the linkages of the sugar units.
Biological Activities and Potential Signaling Pathways
Research into the biological activities of steroidal saponins from Disporopsis is an emerging field. Preliminary studies have indicated potential anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
Recent studies on Disporopsis aspersa have highlighted its traditional use for treating internal inflammation. While the specific molecular mechanisms are yet to be fully elucidated for Disporopsis saponins, other steroidal saponins are known to exert their anti-inflammatory effects through the inhibition of key inflammatory mediators.
A plausible signaling pathway that may be modulated by Disporopsis saponins is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .
Caption: Postulated inhibition of the NF-κB signaling pathway.
In this proposed mechanism, inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Steroidal saponins from Disporopsis may inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the downstream inflammatory cascade.
Cytotoxic Activity
Dioscin, a steroidal saponin found in Disporopsis pernyi, has been reported to exhibit cytotoxic activity against various cancer cell lines in studies on other plant species. The mechanisms of cytotoxicity for many steroidal saponins involve the induction of apoptosis.
A simplified logical flow of apoptosis induction by a cytotoxic saponin is depicted below.
Caption: Logical flow of saponin-induced apoptosis.
This workflow suggests that the cytotoxic saponin initially interacts with the cancer cell membrane, leading to an increase in reactive oxygen species (ROS). Elevated ROS levels can induce mitochondrial dysfunction, which in turn triggers the activation of the caspase cascade, a family of proteases that execute the apoptotic program, ultimately leading to programmed cell death.
Future Perspectives
The study of steroidal saponins from Disporopsis is still in its early stages. Future research should focus on:
-
Comprehensive Phytochemical Profiling: Investigating a wider range of Disporopsis species to isolate and identify novel steroidal saponins.
-
Quantitative Analysis: Developing and validating analytical methods (e.g., HPLC-MS) for the quantification of major saponins in different plant parts and extracts.
-
In-depth Pharmacological Studies: Elucidating the specific molecular targets and signaling pathways through which these saponins exert their biological effects.
-
Structure-Activity Relationship (SAR) Studies: Investigating how variations in the aglycone structure and sugar moieties influence the biological activity of these compounds.
This in-depth technical guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug discovery. The steroidal saponins from Disporopsis represent a promising class of bioactive compounds that warrant further investigation for their potential therapeutic applications.
References
- 1. Traditional Knowledge and Efficacy Analysis of an Emerging Medicinal Food Plant: Disporopsis aspersa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Wild edible plants for food security, dietary diversity, and nutraceuticals: a global overview of emerging research [frontiersin.org]
- 3. researchgate.net [researchgate.net]
In Silico Prediction of Disporoside C Bioactivity: A Technical Guide
Introduction
Disporoside C is a steroidal saponin (B1150181) that can be isolated from various plant species, including those of the genus Disporum. The traditional use of plants from this genus, such as Disporum cantoniense, for ailments like bone fractures and coughs suggests the presence of bioactive compounds with therapeutic potential.[1][2] In modern drug discovery, in silico computational methods are indispensable for rapidly and cost-effectively predicting the biological activity of natural products like this compound. These techniques allow researchers to hypothesize mechanisms of action, identify potential molecular targets, and assess pharmacokinetic profiles before embarking on extensive laboratory experiments.
This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, from initial activity spectrum prediction to molecular docking and ADMET profiling.
Bioactivity Spectrum Prediction using PASS
A primary step in characterizing a novel compound is to predict its broad biological activity spectrum. The Prediction of Activity Spectra for Substances (PASS) is a web-based tool that makes these predictions based on the 2D structure of a molecule.[3][4][5] The algorithm compares the structure of the query compound to a vast database of known bioactive substances to estimate the probability of it exhibiting various biological activities.
Experimental Protocol: PASS Prediction
-
Structure Input: The 2D structure of this compound is drawn using a chemical drawing tool or inputted as a SMILES string into the PASS online server.
-
Prediction Execution: The server analyzes the structure and calculates the probability of the compound being "active" (Pa) or "inactive" (Pi) for a wide range of biological activities.
-
Results Analysis: The output is a list of predicted activities, sorted by the Pa and Pi values. Activities with a Pa > 0.7 are considered highly probable, while those with Pa between 0.5 and 0.7 are deemed possible.
Hypothetical PASS Prediction Results for this compound
| Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
| Anti-inflammatory | 0.815 | 0.012 |
| Antineoplastic | 0.754 | 0.025 |
| Hepatoprotective | 0.689 | 0.041 |
| Antiviral | 0.621 | 0.056 |
| CYP3A4 Inhibitor | 0.598 | 0.073 |
Molecular Docking Simulation
Based on the high probability of anti-inflammatory activity from the PASS prediction, a key molecular target in the inflammatory pathway, Cyclooxygenase-2 (COX-2), is selected for further investigation. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.
Experimental Protocol: Molecular Docking
-
Target Protein Preparation: The 3D crystal structure of COX-2 (e.g., PDB ID: 5IKR) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens and Kollman charges are added using AutoDock Tools.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a chemistry software package. Gasteiger charges are computed, and rotatable bonds are defined.
-
Grid Box Generation: A grid box is defined around the active site of COX-2, encompassing the key amino acid residues involved in ligand binding.
-
Docking Simulation: The docking simulation is performed using AutoDock Vina, which employs a Lamarckian genetic algorithm to explore various ligand conformations and orientations within the receptor's active site.
-
Analysis of Results: The results are analyzed to identify the binding pose with the lowest binding energy. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of COX-2 are visualized and examined.
Hypothetical Molecular Docking Results for this compound with COX-2
| Parameter | Value |
| Binding Affinity (kcal/mol) | -9.2 |
| Interacting Residues | TYR385, ARG120, SER530 |
| Hydrogen Bonds | 2 |
ADMET Prediction
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development to evaluate the pharmacokinetic and safety profile of a compound. Various in silico models are available to predict these properties.
Experimental Protocol: In Silico ADMET Prediction
-
Input: The chemical structure of this compound is submitted to an ADMET prediction web server (e.g., SwissADME, pkCSM).
-
Property Calculation: The server calculates a range of physicochemical and pharmacokinetic properties based on established quantitative structure-activity relationship (QSAR) models.
-
Toxicity Prediction: Potential toxicities, such as mutagenicity (AMES test) and cardiotoxicity (hERG inhibition), are predicted.
-
Data Interpretation: The predicted ADMET properties are analyzed to assess the drug-likeness of this compound according to guidelines like Lipinski's rule of five.
Hypothetical ADMET Prediction for this compound
| Property | Predicted Value | Optimal Range |
| Molecular Weight ( g/mol ) | 624.8 | < 500 |
| LogP | 3.5 | < 5 |
| Hydrogen Bond Donors | 4 | < 5 |
| Hydrogen Bond Acceptors | 9 | < 10 |
| Caco-2 Permeability | Moderate | High |
| hERG Inhibition | Non-inhibitor | Non-inhibitor |
| AMES Toxicity | Non-mutagenic | Non-mutagenic |
Visualizations
In Silico Bioactivity Prediction Workflow
Caption: A generalized workflow for the in silico prediction of this compound's bioactivity.
Hypothetical Signaling Pathway Modulation by this compound
Caption: Hypothesized inhibition of the COX-2 inflammatory pathway by this compound.
References
Disporoside C CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 244779-39-3 Molecular Formula: C₄₅H₇₆O₁₉
This technical guide provides a comprehensive overview of Disporoside C, a steroidal saponin (B1150181) of interest to the scientific community. The information is curated for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Chemical and Physical Properties
A summary of the key chemical and physical data for this compound is presented in Table 1. This information is fundamental for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 244779-39-3 | |
| Molecular Formula | C₄₅H₇₆O₁₉ | |
| Molecular Weight | 921.07 g/mol | |
| Class | Steroidal Saponin | |
| Source Organism | Disporopsis pernyi |
Experimental Data and Protocols
Isolation and Purification
This compound is a naturally occurring compound isolated from the plant Disporopsis pernyi. The general methodology for the extraction and isolation of steroidal saponins (B1172615) from plant material involves the following steps:
-
Extraction: The dried and powdered plant material (typically rhizomes) is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure maximum yield.
-
Solvent Partitioning: The resulting crude extract is then subjected to a series of liquid-liquid partitioning steps with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This serves to separate compounds based on their polarity, with saponins typically concentrating in the more polar fractions.
-
Chromatography: The saponin-rich fraction is further purified using various chromatographic techniques. This may include:
-
Column Chromatography: Initial separation is often performed on silica (B1680970) gel or reversed-phase C18 columns.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically achieved using preparative or semi-preparative HPLC.
-
A generalized workflow for the isolation of this compound is depicted in the following diagram.
Structure Elucidation
The chemical structure of this compound was elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms and the stereochemistry of the molecule. The analysis of these spectra allows for the complete assignment of all proton and carbon signals, leading to the definitive structure of the aglycone and the sugar moieties, as well as their linkage points.
Biological Activity
Steroidal saponins, as a class of compounds, are known to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antifungal properties. While specific quantitative data on the biological activity of this compound, such as IC₅₀ values from cytotoxicity assays, are not widely available in the public domain, the general cytotoxic potential of steroidal saponins suggests that this compound may be of interest for further investigation in this area.
Cytotoxicity Assays (General Protocol)
A common method to assess the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general protocol is as follows:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined.
The following diagram illustrates the logical flow of a typical cytotoxicity assay.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.
Conclusion
This compound is a steroidal saponin with a defined chemical structure. While detailed biological activity data is limited, its classification as a steroidal saponin suggests potential for further investigation, particularly in the area of cytotoxicity. The protocols outlined in this guide provide a foundation for researchers interested in the isolation, characterization, and biological evaluation of this and similar natural products.
Methodological & Application
Application Note: Quantification of Disporoside C in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides detailed protocols for the quantification of Disporoside C, a steroidal saponin (B1150181), in plant extracts.[1][2] Methodologies for sample preparation, including extraction and purification, are outlined. Two primary analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity quantification. This document offers a comprehensive guide for researchers engaged in natural product analysis and quality control.
Introduction to this compound
This compound is a steroidal saponin that can be isolated from the plant Disporopsis pernyi.[1][2] As a key bioactive constituent, its accurate quantification is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the overall development of new therapeutic agents. The complex nature of plant matrices necessitates robust and validated analytical methods to ensure selectivity and accuracy. This note details two effective methods for this purpose.
Experimental Protocols
Sample Preparation: Extraction and Purification
A reliable extraction protocol is fundamental to achieving accurate quantification. The following procedure is optimized for the recovery of steroidal saponins (B1172615) from plant tissues.
Protocol:
-
Sample Homogenization:
-
Collect fresh plant material (e.g., rhizomes of Disporopsis pernyi) and dry at room temperature or in an oven at 40-50°C to a constant weight.
-
Grind the dried plant material into a homogenous powder (e.g., 60-80 mesh size).[3]
-
-
Solvent Extraction:
-
Weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of 80% methanol (B129727). Polar solvents like methanol and ethanol (B145695) are frequently used for the recovery of polyphenols and saponins.
-
Perform extraction using an ultrasonic bath for 30 minutes at 50°C. Repeat this step twice.
-
Combine the extracts and filter through Whatman No. 1 filter paper.
-
-
Concentration:
-
Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at 50°C to yield a crude extract.
-
-
Solid-Phase Extraction (SPE) for Sample Clean-up:
-
Re-dissolve the crude extract in 10 mL of 50% methanol.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the re-dissolved extract onto the cartridge.
-
Wash the cartridge with 10 mL of water to remove highly polar impurities.
-
Elute the target saponins, including this compound, with 10 mL of 100% methanol.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the final residue in 1.0 mL of the initial mobile phase for analysis. Filter through a 0.45 µm syringe filter before injection.
-
// Nodes PlantMaterial [label="Dried Plant Material\n(e.g., Disporopsis pernyi)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grinding [label="Grinding & Homogenization", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Ultrasonic Extraction\n(80% Methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporation [label="Solvent Evaporation\n(Rotary Evaporator)", fillcolor="#F1F3F4", fontcolor="#202124"]; CrudeExtract [label="Crude Extract", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SPE [label="Solid-Phase Extraction (SPE)\n(C18 Cartridge)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalSample [label="Purified Sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="HPLC-UV or LC-MS/MS Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges PlantMaterial -> Grinding; Grinding -> Extraction; Extraction -> Filtration; Filtration -> Evaporation; Evaporation -> CrudeExtract; CrudeExtract -> SPE; SPE -> FinalSample; FinalSample -> Analysis; }
Caption: General workflow for sample preparation and analysis.
Quantification by HPLC-UV
This method is suitable for routine quality control and quantification where high sample throughput is required.
Instrumentation and Conditions:
| Parameter | Setting |
| Instrument | HPLC system with a Photodiode Array (PDA) or UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min, 20-40% B; 10-25 min, 40-70% B; 25-30 min, 70-20% B; 30-35 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 210 nm (Saponins often lack strong chromophores and are detected at low UV wavelengths) |
Quantification: Quantification is performed using an external standard calibration curve. Prepare a stock solution of a certified this compound reference standard and create a series of dilutions (e.g., 10, 25, 50, 100, 250 µg/mL) to generate a calibration curve.
Quantification by LC-MS/MS
This method offers superior sensitivity and selectivity, making it ideal for trace-level quantification, complex matrices, and pharmacokinetic studies.
Instrumentation and Conditions:
| Parameter | Setting |
| Instrument | UPLC system coupled to a Triple Quadrupole Mass Spectrometer (QqQ) |
| Column | C18 UPLC Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical): These values must be optimized experimentally using a pure standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 944.5 [M+Na]⁺ | 782.4 | 150 | 25 |
| Internal Standard | (e.g., Digoxin) | (e.g., 798.5 [M+H]⁺) | (e.g., 651.4) | 150 |
Data Presentation and Method Validation
The performance of both analytical methods should be validated according to ICH guidelines. A summary of typical performance characteristics is presented below.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 10 - 500 µg/mL (r² > 0.999) | 1 - 500 ng/mL (r² > 0.999) |
| Limit of Detection (LOD) | ~3 µg/mL | ~0.3 ng/mL |
| Limit of Quantification (LOQ) | ~10 µg/mL | ~1.0 ng/mL |
| Precision (RSD%) | < 2.0% | < 5.0% |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |
| Selectivity | Moderate; based on retention time and UV spectrum | High; based on specific MRM transitions |
Method Selection Rationale
The choice between HPLC-UV and LC-MS/MS depends on the specific application, required sensitivity, and available instrumentation.
// Nodes Start [label="Analytical Goal for\nthis compound Quantification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Decision1 [label="High Concentration?\n(e.g., >10 µg/mL)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Decision2 [label="Trace Analysis Required?\n(e.g., Pharmacokinetics)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="Use HPLC-UV Method", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCMS [label="Use LC-MS/MS Method", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reason_HPLC [label="Advantages:\n- Robust & Accessible\n- Lower Cost\n- Good for QC", style=filled, fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Reason_LCMS [label="Advantages:\n- High Sensitivity (LOD/LOQ)\n- High Selectivity\n- Structural Confirmation", style=filled, fillcolor="#F1F3F4", fontcolor="#202124", shape=note];
// Edges Start -> Decision1; Decision1 -> HPLC [label=" Yes\n(Routine QC, Extract Standardization)"]; Decision1 -> Decision2 [label=" No"]; Decision2 -> LCMS [label=" Yes\n(Metabolite ID, Bioavailability)"]; Decision2 -> HPLC [label=" No\n(Simple Matrix, Moderate Conc.)"];
HPLC -> Reason_HPLC [style=dashed, arrowhead=none]; LCMS -> Reason_LCMS [style=dashed, arrowhead=none]; }
Caption: Decision tree for analytical method selection.
References
Application Notes and Protocols for Evaluating the In Vitro Activity of Disporoside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disporoside C is a steroidal saponin (B1150181) isolated from the plant Disporopsis pernyi.[1] While specific biological activities of this compound are not extensively documented in publicly available literature, steroidal saponins (B1172615) as a class of compounds are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective properties. These activities are often attributed to their ability to modulate various cellular signaling pathways.
These application notes provide a comprehensive guide for researchers to evaluate the potential therapeutic activities of this compound in a laboratory setting. The following sections detail a panel of recommended in vitro assays, complete with experimental protocols, to investigate its cytotoxic, anti-inflammatory, and neuroprotective potential.
Data Presentation: Summary of Expected Quantitative Data
The following tables present a hypothetical but representative summary of quantitative data that could be obtained from the described in vitro assays. These tables are designed for easy comparison of the potential effects of this compound across different concentrations.
Table 1: Cytotoxic Activity of this compound on Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HeLa (Cervical Cancer) | 24 | 45.2 |
| 48 | 28.7 | |
| 72 | 15.1 | |
| A549 (Lung Cancer) | 24 | 62.8 |
| 48 | 41.5 | |
| 72 | 25.9 | |
| MCF-7 (Breast Cancer) | 24 | > 100 |
| 48 | 85.3 | |
| 72 | 60.4 |
Table 2: Effect of this compound on Apoptosis in HeLa Cells (48 hours)
| This compound (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 10 | 8.7 ± 1.2 | 4.3 ± 0.6 | 13.0 ± 1.8 |
| 25 | 15.4 ± 2.1 | 9.8 ± 1.5 | 25.2 ± 3.6 |
| 50 | 28.9 ± 3.5 | 18.2 ± 2.4 | 47.1 ± 5.9 |
Table 3: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Nitric Oxide (NO) Production (% of Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | 100 ± 8.5 | 25.4 ± 3.1 | 12.8 ± 1.9 |
| LPS (1 µg/mL) | 450 ± 25.1 | 850.2 ± 50.7 | 620.5 ± 45.3 |
| LPS + this compound (10 µM) | 320 ± 18.9 | 610.8 ± 42.1 | 450.1 ± 30.8 |
| LPS + this compound (25 µM) | 210 ± 15.3 | 425.3 ± 35.6 | 280.9 ± 22.4 |
| LPS + this compound (50 µM) | 125 ± 10.2 | 250.6 ± 20.9 | 150.7 ± 15.1 |
Table 4: Neuroprotective Effect of this compound on Oxidative Stress-Induced PC12 Cell Death
| Treatment | Cell Viability (%) | Intracellular ROS (% of Control) |
| Control | 100 ± 5.8 | 100 ± 7.2 |
| H2O2 (200 µM) | 48 ± 4.1 | 350 ± 21.4 |
| H2O2 + this compound (1 µM) | 65 ± 5.3 | 240 ± 15.8 |
| H2O2 + this compound (5 µM) | 82 ± 6.1 | 150 ± 11.3 |
| H2O2 + this compound (10 µM) | 95 ± 7.2 | 110 ± 8.9 |
Experimental Protocols
Herein are detailed methodologies for the key experiments to assess the in vitro activity of this compound.
Cell Viability Assay (MTT/CCK-8 Assay)
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO and dilute it with the culture medium to achieve final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well and incubate for another 2-4 hours.
-
If using MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) after treatment with this compound.
Materials:
-
HeLa cells (or other cancer cell lines)
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Anti-inflammatory Assay: Nitric Oxide (NO) Production
This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
-
Sodium nitrite (B80452) standard solution
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with different concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A group without LPS stimulation will serve as a negative control.
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
Neuroprotection Assay against Oxidative Stress
This assay evaluates the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
PC12 rat pheochromocytoma cell line (differentiated into a neuronal phenotype with Nerve Growth Factor, if desired)
-
This compound
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stress inducer
-
96-well plates
-
Cell viability assay kit (MTT or CCK-8)
-
DCFDA-H2 (2',7'-dichlorofluorescin diacetate) for ROS measurement
Protocol:
-
Seed PC12 cells in a 96-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) to the wells for 4-6 hours.
-
Assess cell viability using the MTT or CCK-8 assay as described previously.
-
To measure intracellular Reactive Oxygen Species (ROS), pre-treat cells with this compound, then load with 10 µM DCFDA-H2 for 30 minutes. After washing, expose cells to H₂O₂ and measure the fluorescence intensity (excitation 485 nm, emission 535 nm).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathways modulated by this compound.
Experimental Workflow Diagrams
Caption: Workflow for the Cell Viability Assay.
Caption: Workflow for the Apoptosis Assay.
Caption: Workflow for the Anti-inflammatory Assay.
References
Application Notes and Protocols for Disporoside C Treatment
To Researchers, Scientists, and Drug Development Professionals:
This document provides available information and general guidance on handling Disporoside C in a research setting. It is important to note that, at present, detailed peer-reviewed scientific literature on the specific biological effects and cellular mechanisms of this compound is limited. Therefore, the following sections offer a general framework based on the nature of the compound and standard cell culture practices. Researchers are strongly encouraged to perform initial dose-response studies and detailed mechanistic investigations.
Introduction to this compound
General Cell Culture Protocols
The following are generalized protocols for introducing a new compound to cell culture. These should be adapted and optimized for your specific cell line and experimental goals.
Cell Line Selection and Maintenance
The choice of cell line will depend on the research question. For anti-cancer studies, a panel of relevant cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control cell line should be used.
-
Culture Medium: Use the recommended complete growth medium for your specific cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.
Preparation of this compound Stock Solution
-
Solvent Selection: Due to its chemical structure, this compound is likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol. It is crucial to first determine the optimal solvent.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Experimental Protocols
Given the lack of specific data for this compound, the following are foundational experiments to characterize its effects.
Cytotoxicity Assay (MTT or CCK-8)
This assay determines the concentration of this compound that inhibits cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Assay: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (PI positive).
Data Presentation
All quantitative data should be presented in clear and well-structured tables. Below is a template for presenting cytotoxicity data.
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| Cancer Cell Line A | 24 | Experimental Value |
| 48 | Experimental Value | |
| 72 | Experimental Value | |
| Cancer Cell Line B | 24 | Experimental Value |
| 48 | Experimental Value | |
| 72 | Experimental Value | |
| Non-cancerous Cell Line | 24 | Experimental Value |
| 48 | Experimental Value | |
| 72 | Experimental Value |
Visualization of Experimental Workflow
A general experimental workflow for testing a novel compound like this compound is depicted below.
Caption: General workflow for the initial investigation of this compound's cellular effects.
Putative Signaling Pathways
While no specific signaling pathways have been identified for this compound, other anti-cancer compounds are known to modulate key pathways involved in cell survival and apoptosis. A hypothetical signaling pathway diagram is presented below to guide potential future investigations.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Disclaimer: The protocols and diagrams provided are for illustrative purposes and are based on general knowledge of cell culture and compound testing. They are not based on published data for this compound. Researchers must conduct their own validation and optimization.
References
Application Notes and Protocols for Studying the Effects of Bioactive Compounds in Animal Models
Disclaimer: Initial searches for "Disporoside C" did not yield specific scientific literature detailing its biological effects or use in animal models. Therefore, this document will use Curcumin (B1669340) , a well-researched natural compound with extensive literature on its anti-inflammatory and anti-cancer properties, as a representative example to provide detailed application notes and protocols. Researchers interested in this compound would need to adapt these protocols based on its specific chemical properties and hypothesized biological activities.
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing animal models to study the efficacy of bioactive compounds, using curcumin as an illustrative agent. The focus is on evaluating anti-inflammatory and anti-cancer effects, with detailed protocols and data presentation guidelines.
Anti-inflammatory Effects of Curcumin
Curcumin has been widely studied for its potent anti-inflammatory properties, primarily through the modulation of key signaling pathways. Animal models are crucial for evaluating its therapeutic potential in various inflammatory conditions.
Animal Models for Inflammation
A common and effective model for inducing acute inflammation is the carrageenan-induced paw edema model in rats or mice.[1][2] For chronic inflammation, models such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis are frequently used to mimic inflammatory bowel disease.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data from studies evaluating the anti-inflammatory effects of curcumin in animal models.
| Animal Model | Compound | Dosage | Route of Administration | Key Findings | Reference |
| Carrageenan-induced rat paw edema | Curcumin | 50 mg/kg | Oral | Significant reduction in paw edema volume compared to control. | [2] |
| DSS-induced colitis in mice | Curcumin | 100 mg/kg/day | Oral | Decreased Disease Activity Index (DAI), reduced colon shortening, and lower levels of pro-inflammatory cytokines (TNF-α, IL-6). | [3] |
| Indomethacin-induced gastroenteritis in rats | Phytoncide (Illustrative) | 5 and 10 mL/kg | Oral | Significant inhibition of gastric ulcer development and decreased iNOS expression. |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details the steps to assess the anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats (180-200 g)
-
Test compound (e.g., Curcumin)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control (e.g., Phenylbutazone)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Divide the animals into four groups (n=6 per group):
-
Group I: Vehicle control (e.g., saline)
-
Group II: Test compound (e.g., 50 mg/kg curcumin, orally)
-
Group III: Test compound (e.g., 100 mg/kg curcumin, orally)
-
Group IV: Positive control (e.g., 100 mg/kg phenylbutazone, orally)
-
-
Compound Administration: Administer the vehicle, test compound, or positive control orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Signaling Pathway: NF-κB Inhibition by Curcumin
Curcumin exerts its anti-inflammatory effects primarily by inhibiting the NF-κB (Nuclear Factor-kappa B) signaling pathway. This pathway is central to regulating the expression of pro-inflammatory genes.
NF-κB signaling pathway inhibition by Curcumin.
Anti-Cancer Effects of Curcumin
Curcumin has demonstrated anti-cancer properties by influencing various stages of tumor development, including proliferation, angiogenesis, and apoptosis. Animal models are indispensable for in vivo validation of its anti-tumor efficacy.
Animal Models for Cancer
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used to study the effects of potential anti-cancer agents. Orthotopic models, which involve implanting tumor cells into the organ of origin, can better mimic human cancer.
Quantitative Data Summary
The following table presents representative quantitative data from studies investigating the anti-cancer effects of curcumin in animal models.
| Animal Model | Cancer Cell Line | Compound | Dosage | Route of Administration | Key Findings | Reference |
| Nude mice xenograft | H460 (Lung Cancer) | rScyreprocin (Illustrative) | Not specified | Not specified | Significant necrosis and apoptosis in tumor tissues. | |
| Nude mice orthotopic | A549 (Lung Cancer) | SB DIM-P (Illustrative) | Not specified | Oral | ~25-30% more tumor volume/weight reduction compared to control. | |
| Zebrafish xenograft | MCF-7 (Breast Cancer) | SCIP (Illustrative) | Not specified | Not specified | Dose-dependent inhibition of tumor growth. |
Experimental Protocol: Human Tumor Xenograft in Nude Mice
This protocol outlines the procedure for evaluating the anti-tumor activity of a test compound in a xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Matrigel
-
Test compound (e.g., Curcumin)
-
Vehicle control
-
Calipers
Procedure:
-
Cell Culture and Preparation: Culture A549 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Group I: Vehicle control
-
Group II: Test compound (e.g., 100 mg/kg curcumin, orally, daily)
-
-
Treatment: Administer the treatment for a specified period (e.g., 21-28 days).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissues can be used for further analysis (e.g., histopathology, western blotting).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo anti-cancer study.
In vivo anti-cancer experimental workflow.
Signaling Pathway: PI3K/Akt/mTOR Pathway Modulation
Curcumin can induce apoptosis and inhibit proliferation in cancer cells by modulating the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and survival.
PI3K/Akt/mTOR signaling pathway modulation.
Conclusion
The protocols and guidelines presented here, using curcumin as a well-documented example, offer a robust framework for investigating the in vivo effects of novel bioactive compounds. Proper selection of animal models, detailed experimental design, and accurate data analysis are critical for obtaining reliable and translatable results in the pursuit of new therapeutic agents. Researchers studying new compounds like this compound should perform initial in vitro studies to hypothesize mechanisms of action, which will guide the selection of appropriate in vivo models and endpoints.
References
Application Notes and Protocols for Investigating the Mechanism of Action of Disporoside C
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the mechanism of action of Disporoside C, a steroidal saponin (B1150181) isolated from Disporopsis pernyi.[1] The following protocols outline key experiments to elucidate its potential anti-cancer effects, focusing on apoptosis, cell cycle arrest, and underlying signaling pathways.
Introduction
This compound is a steroidal saponin with potential therapeutic properties.[1] Steroidal saponins, a class of natural products, have garnered interest in oncology research for their diverse biological activities, including anti-proliferative and apoptotic effects on cancer cells. Elucidating the precise mechanism of action of this compound is crucial for its development as a potential therapeutic agent. This document outlines a systematic approach to investigate its effects on cancer cell viability, cell cycle progression, and apoptosis, and to identify the key molecular pathways it modulates.
General Workflow for Investigating this compound's Mechanism of Action
The following diagram illustrates a logical workflow for the investigation, starting from initial cytotoxicity screening to the detailed analysis of molecular signaling pathways.
References
Application Note: Protocol for Evaluating the Anti-Inflammatory Effects of Disporoside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disporoside C is a steroidal saponin (B1150181) isolated from the plant Disporopsis pernyi.[1][2] Steroidal saponins (B1172615), a class of natural products, have garnered significant interest in drug discovery for their diverse pharmacological activities, including anti-inflammatory properties.[3][4] Compounds from the broader family of plants, such as Dioscorea species, which are also rich in steroidal saponins, have been shown to exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.[3] The primary mechanism often involves the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.
This document provides a comprehensive set of protocols for researchers to investigate the anti-inflammatory potential of this compound. The methodologies detailed herein cover both in vitro and in vivo models to allow for a thorough assessment of the compound's efficacy and mechanism of action. The in vitro assays utilize the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation, while the in vivo protocol describes a lipopolysaccharide (LPS)-induced systemic inflammation model in mice.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: In Vitro Cytotoxicity of this compound on RAW 264.7 Macrophages
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Nitrite (B80452) Concentration (µM) | % Inhibition of NO Production |
| Control (Untreated) | ||
| LPS (1 µg/mL) | 0 | |
| LPS + this compound (10 µM) | ||
| LPS + this compound (25 µM) | ||
| LPS + this compound (50 µM) | ||
| Dexamethasone (Positive Control) |
Table 3: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Untreated) | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (25 µM) | |||
| LPS + this compound (50 µM) | |||
| Dexamethasone (Positive Control) |
Table 4: Densitometric Analysis of iNOS and COX-2 Protein Expression
| Treatment Group | Relative iNOS Expression (normalized to β-actin) | Relative COX-2 Expression (normalized to β-actin) |
| Control (Untreated) | ||
| LPS (1 µg/mL) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (25 µM) | ||
| LPS + this compound (50 µM) | ||
| Dexamethasone (Positive Control) |
Experimental Workflow
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Experimental Protocols
In Vitro Anti-Inflammatory Activity
1.1. Cell Culture and Treatment
-
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are seeded in appropriate plates (e.g., 96-well for MTT and NO assays, 24-well for ELISA, and 6-well for Western blot) and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
1.2. Cell Viability Assay (MTT Assay)
-
RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well.
-
After overnight incubation, the cells are treated with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
1.3. Nitric Oxide (NO) Production Assay
-
RAW 264.7 cells are seeded in a 24-well plate and treated with this compound and LPS as described in section 1.1.
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
NO production is measured by quantifying the amount of nitrite, a stable metabolite of NO, using the Griess reagent.
-
In a 96-well plate, 100 µL of the cell supernatant is mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 550 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.
1.4. Pro-Inflammatory Cytokine Measurement (ELISA)
-
RAW 264.7 cells are treated as described in section 1.1.
-
The cell culture supernatants are collected and centrifuged to remove any debris.
-
The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The absorbance is measured using a microplate reader, and cytokine concentrations are determined from their respective standard curves.
1.5. Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
-
RAW 264.7 cells are seeded in 6-well plates and treated with this compound and LPS.
-
After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against iNOS, COX-2, phospho-p65, phospho-IκBα, phospho-p38, phospho-ERK, phospho-JNK, and β-actin (as a loading control).
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an ECL detection reagent and quantified by densitometry.
In Vivo Anti-Inflammatory Activity
2.1. Animals
-
Male C57BL/6 mice (6-8 weeks old) are used for the in vivo studies.
-
The animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and have free access to food and water.
-
All animal experiments should be conducted in accordance with approved institutional animal care and use committee protocols.
2.2. LPS-Induced Systemic Inflammation Model
-
Mice are randomly divided into groups: Vehicle control, LPS only, LPS + this compound (at various doses), and LPS + Dexamethasone (positive control).
-
This compound or Dexamethasone is administered (e.g., via intraperitoneal injection) 1 hour prior to the LPS challenge.
-
Systemic inflammation is induced by an intraperitoneal injection of LPS (e.g., 5-10 mg/kg body weight).
-
At a predetermined time point (e.g., 6 hours) after LPS injection, blood is collected via cardiac puncture, and the mice are euthanized.
-
Lung tissues are harvested for histological analysis.
2.3. Measurement of Serum Cytokines
-
Blood samples are allowed to clot and then centrifuged to obtain serum.
-
The levels of TNF-α, IL-6, and IL-1β in the serum are measured using ELISA kits as described in section 1.4.
2.4. Histopathological Analysis of Lung Tissue
-
Lung tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammatory cell infiltration and tissue damage.
-
The stained sections are examined under a light microscope.
Signaling Pathway Diagrams
NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Caption: Proposed inhibition of MAPK signaling pathways by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Dioscorea spp.: Bioactive Compounds and Potential for the Treatment of Inflammatory and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New steroid saponins from Dioscorea zingiberensis yam and their medicinal use against I/R via anti-inflammatory effect - Food & Function (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Disporoside C Solubility for In Vitro Assays
Welcome to the technical support center for Disporoside C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in in vitro experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the smooth execution of your assays.
Troubleshooting Guide: Resolving this compound Precipitation
This compound, a steroidal saponin, can exhibit poor aqueous solubility, leading to precipitation in cell culture media and other aqueous buffers. This guide provides a systematic approach to troubleshoot and resolve these issues.
Issue: Precipitate Forms Immediately Upon Diluting DMSO Stock Solution in Aqueous Buffer
This is a common occurrence when a compound that is highly soluble in a non-polar organic solvent like DMSO is introduced into a polar aqueous environment. The rapid change in solvent polarity causes the compound to "crash out" of the solution.
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound may exceed its aqueous solubility limit. Action: Perform a solubility test to determine the maximum achievable concentration in your specific medium. Consider lowering the final working concentration for initial experiments. |
| Rapid Dilution Shock | Adding a concentrated DMSO stock directly to a large volume of aqueous media can lead to localized supersaturation and immediate precipitation. Action: Employ a serial dilution method. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of the medium. Adding the compound dropwise while gently vortexing can also help. |
| Low Temperature of Media | Solubility often decreases at lower temperatures. Action: Always use pre-warmed (37°C) cell culture media and buffers for dilutions. |
| High Final DMSO Concentration | While DMSO aids in initial solubilization, excessively high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. Action: Aim for a final DMSO concentration of ≤ 0.5%, and ideally ≤ 0.1%, in your cell culture. Ensure your dilution scheme adheres to this. |
Issue: Precipitate Forms Over Time During Incubation
Sometimes, a compound may initially appear soluble but precipitates during the course of a long-term experiment.
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may degrade or aggregate over time under incubation conditions. Action: Assess the stability of this compound in your experimental medium over the time course of your assay. |
| Media Evaporation | In long-term cultures, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit. Action: Ensure proper humidification in the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| Interaction with Media Components | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound and cause it to precipitate. Action: Test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are contributing to the issue. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Based on information for steroidal saponins, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating a high-concentration stock solution. For some applications, ethanol (B145695) or methanol (B129727) may also be suitable. It is recommended to use anhydrous, high-purity DMSO.
Q2: What is a typical stock concentration for this compound in DMSO?
A2: A stock concentration of 10-20 mM in DMSO is a common starting point. However, the optimal concentration will depend on the specific experimental requirements and the solubility of the particular batch of this compound.
Q3: Can I use other solvents or formulations to improve solubility?
A3: Yes, several strategies can be employed:
-
Co-solvents: A mixture of solvents can sometimes improve solubility. For instance, a combination of DMSO and polyethylene (B3416737) glycol (e.g., PEG300, PEG400) can be effective.
-
Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help maintain the solubility of hydrophobic compounds in aqueous solutions. However, their use must be carefully evaluated for cell-type specific toxicity.
-
Cyclodextrins: Encapsulation with cyclodextrins, such as β-cyclodextrin (β-CD) or its derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance the aqueous solubility of poorly soluble compounds.
Q4: How can I perform a simple solubility test?
A4: To estimate the solubility of this compound in your cell culture medium:
-
Prepare a serial dilution of your high-concentration DMSO stock of this compound in DMSO.
-
In a clear multi-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (e.g., 2 µL of each DMSO dilution to 200 µL of media).
-
Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect for precipitation immediately and at several time points (e.g., 1, 4, and 24 hours) using a microscope. The highest concentration that remains clear is an approximation of the kinetic solubility.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Solvent Calculation: Based on the molecular weight of this compound, calculate the volume of anhydrous, high-purity DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Serial Dilution for Cell-Based Assays
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure the compound is fully dissolved.
-
Create Intermediate Dilutions in DMSO: Prepare a series of intermediate dilutions from your high-concentration stock in pure DMSO (e.g., 10 mM, 5 mM, 1 mM).
-
Prepare Final Working Solutions: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. Add a small volume of the appropriate DMSO intermediate stock to the pre-warmed medium while gently vortexing to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.5%. For example, to achieve a 10 µM final concentration, add 1 µL of a 10 mM stock to 1 mL of medium (final DMSO concentration of 0.1%).
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation before adding it to your cells.
Visualization of Potential Signaling Pathway
Extracts from Disporopsis species, the source of this compound, have been shown to possess anti-inflammatory properties, including the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. A potential mechanism for this is the inhibition of the NF-κB signaling pathway. The following diagram illustrates this hypothetical pathway.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
The following workflow diagram outlines the general steps for preparing this compound for in vitro assays.
Caption: General workflow for solubilizing this compound for in vitro assays.
Technical Support Center: Overcoming Low Yield in Disporoside C Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the isolation of Disporoside C, a steroidal saponin (B1150181) with potential therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources can it be isolated?
This compound is a steroidal saponin. It is primarily isolated from the rhizomes of Disporopsis pernyi and Disporum cantoniense. These plants are used in traditional medicine, and their bioactive compounds are of interest for various pharmacological activities.
Q2: What are the main challenges that lead to low yields of this compound during isolation?
Low yields of this compound can be attributed to several factors:
-
Suboptimal Extraction: Inefficient extraction methods may not effectively liberate this compound from the plant matrix.
-
Compound Degradation: Steroidal saponins (B1172615) can be sensitive to factors like pH and temperature, leading to degradation during extraction and purification.[1][2]
-
Co-extraction of Impurities: The crude extract often contains a complex mixture of similar saponins, polysaccharides, and other metabolites, making the purification of this compound challenging and leading to losses at each step.
-
Inefficient Purification: The use of inappropriate chromatographic techniques or unoptimized conditions can result in poor separation and low recovery of the target compound.
Q3: How can I improve the initial extraction efficiency of this compound?
To enhance the extraction of this compound, consider the following:
-
Solvent Optimization: The choice of solvent is critical. Aqueous ethanol (B145695) or methanol (B129727) are commonly used for saponin extraction. The optimal concentration should be determined experimentally, often ranging from 70% to 95%.
-
Extraction Technique: Modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly improve yields and reduce extraction times compared to conventional methods like maceration or reflux extraction.[3]
-
Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent penetration, leading to more efficient extraction.
-
Solid-to-Liquid Ratio: An optimal ratio of plant material to solvent ensures proper mixing and efficient extraction. This parameter should be optimized for your specific experimental setup.
Q4: My crude extract is very complex. How can I effectively remove impurities before final purification?
A crucial step in improving the yield and purity of this compound is the effective removal of impurities from the crude extract. Macroporous resin chromatography is a highly effective technique for this purpose.[4][5] Non-polar resins like D101 or AB-8 can adsorb saponins, while allowing more polar impurities such as sugars and salts to be washed away. The saponin-rich fraction can then be eluted with a higher concentration of ethanol.
Q5: What are the key stability concerns for this compound during the isolation process?
The stability of this compound can be influenced by:
-
pH: Saponins can be susceptible to hydrolysis under acidic or alkaline conditions. Maintaining a near-neutral pH during extraction and purification is generally advisable, although the optimal pH should be determined experimentally.
-
Temperature: High temperatures can lead to the degradation of steroidal saponins. It is recommended to avoid excessive heat during extraction and to perform purification steps at room temperature or below if possible.
-
Enzymatic Degradation: Plant tissues contain enzymes that can degrade saponins upon cell lysis. Using fresh plant material or employing methods to denature enzymes, such as blanching or using organic solvents, can mitigate this issue.
Troubleshooting Guides
Issue 1: Low Yield After Initial Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete extraction | Increase extraction time or perform multiple extraction cycles. Consider switching to a more efficient method like ultrasound-assisted extraction. |
| Inappropriate solvent | Test different concentrations of ethanol or methanol in water (e.g., 50%, 70%, 95%) to find the optimal solvent system for this compound. |
| Degradation during extraction | Avoid high temperatures by using methods like maceration at room temperature or temperature-controlled sonication. Ensure the pH of the extraction solvent is near neutral. |
| Inefficient cell wall disruption | Ensure the plant material is finely powdered. Consider enzymatic hydrolysis with cellulases or pectinases to break down cell walls, but optimize conditions to avoid degrading the target saponin. |
Issue 2: Poor Separation and Low Recovery During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Co-elution of similar saponins | Optimize the mobile phase gradient in preparative HPLC. A shallower gradient can improve the resolution between closely related compounds. Consider using a different stationary phase (e.g., C8 instead of C18) or a different chromatographic technique like High-Speed Counter-Current Chromatography (HSCCC). |
| Peak tailing | This can be due to interactions with residual silanols on silica-based columns. Adding a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape. |
| Irreversible adsorption on the column | Saponins can sometimes irreversibly bind to the stationary phase. Ensure the sample is fully dissolved in the mobile phase before loading. If the problem persists, consider a different stationary phase or purification method. |
| Sample overload | Injecting too much sample can lead to poor separation. Determine the loading capacity of your column and inject smaller amounts if necessary. |
Issue 3: Degradation of this compound During Purification
| Possible Cause | Troubleshooting Step |
| pH-induced hydrolysis | Monitor and control the pH of your mobile phases. Use buffered solutions if necessary to maintain a stable pH. |
| Thermal degradation | Perform chromatographic separations at room temperature. If the compound is particularly sensitive, consider using a cooled autosampler and fraction collector. |
| Oxidation | Degas all solvents before use to remove dissolved oxygen. Consider adding an antioxidant to your sample if oxidation is suspected. |
Experimental Protocols
General Protocol for this compound Isolation
This protocol provides a general framework. Optimization of specific parameters is recommended for achieving the best results.
1. Extraction:
-
Sample Preparation: Air-dry the rhizomes of Disporopsis pernyi or Disporum cantoniense and grind them into a fine powder (40-60 mesh).
-
Extraction: Macerate the powdered plant material with 70-95% ethanol at room temperature for 24-48 hours with occasional stirring. Repeat the extraction process 2-3 times to ensure complete extraction. Alternatively, use ultrasound-assisted extraction at a controlled temperature (e.g., 50°C) for a shorter duration (e.g., 1-2 hours).
-
Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Preliminary Purification with Macroporous Resin:
-
Resin Preparation: Select a suitable macroporous resin (e.g., D101 or AB-8) and pre-treat it by washing sequentially with ethanol and then deionized water.
-
Loading: Dissolve the crude extract in water and load it onto the equilibrated resin column.
-
Washing: Wash the column with several volumes of deionized water to remove highly polar impurities like sugars and salts.
-
Elution: Elute the adsorbed saponins with a stepwise gradient of increasing ethanol concentration in water (e.g., 30%, 50%, 70%, 90% ethanol). Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TDC).
3. Final Purification by Preparative HPLC:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. The gradient should be optimized to achieve good separation of this compound from other co-eluting compounds.
-
Detection: Monitor the elution profile using a UV detector (saponins typically have weak UV absorbance at low wavelengths, e.g., 200-210 nm) or an Evaporative Light Scattering Detector (ELSD), which is more suitable for non-chromophoric compounds like saponins.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC.
-
Structure Confirmation: Confirm the identity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the impact of different experimental conditions on the yield of this compound. Researchers should generate their own data based on their specific experimental setup.
Table 1: Effect of Extraction Method on this compound Yield
| Extraction Method | Solvent | Temperature (°C) | Time | Crude Extract Yield (%) | This compound Content in Crude Extract (mg/g) |
| Maceration | 70% Ethanol | 25 | 48h x 3 | 15.2 | 8.5 |
| Reflux | 70% Ethanol | 80 | 2h x 3 | 18.5 | 7.2 (potential degradation) |
| Ultrasound-Assisted | 70% Ethanol | 50 | 1h x 2 | 17.8 | 10.1 |
Table 2: Effect of Purification Strategy on this compound Recovery
| Purification Step | Input (mg this compound) | Output (mg this compound) | Recovery Rate (%) |
| Macroporous Resin Chromatography | 1010 | 850 | 84.2 |
| Silica Gel Column Chromatography | 850 | 550 | 64.7 |
| Preparative HPLC | 550 | 420 | 76.4 |
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the isolation of this compound.
Potential Signaling Pathways Modulated by Steroidal Saponins
While the specific signaling pathways modulated by this compound are not yet fully elucidated, other steroidal saponins have been shown to exert anti-inflammatory and anticancer effects through the modulation of key signaling cascades such as NF-κB, MAPK, and PI3K/AKT.
Caption: Hypothesized inhibitory effects on key signaling pathways.
References
- 1. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical stability of the blue pigments formed from geniposide of gardenia fruits: effects of pH, temperature, and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Disporoside C in solution
Welcome to the technical support center for Disporoside C. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C for up to three years. Once in solution, it is recommended to store it at -80°C for a maximum of one year.
Q2: What are the primary stability concerns for this compound in solution?
A2: As a steroidal saponin (B1150181), this compound is susceptible to degradation in solution, primarily through hydrolysis of its glycosidic bonds.[1][2] This process can be influenced by several factors, including pH, temperature, and the presence of enzymes.
Q3: How does pH affect the stability of this compound in solution?
A3: Steroidal saponins (B1172615) are generally more stable in neutral to slightly acidic conditions. Strong acidic or alkaline conditions can catalyze the hydrolysis of the sugar moieties from the steroidal backbone.[3][4][5] It is advisable to use buffered solutions to maintain a stable pH during your experiments.
Q4: What is the impact of temperature on the stability of this compound solutions?
A4: Elevated temperatures can significantly accelerate the degradation of steroidal saponins. It is recommended to prepare solutions fresh and store them at low temperatures (e.g., 0-4°C for short-term use, -80°C for long-term storage) to minimize degradation. Solutions of some saponins may only be stable for a few days even at 0-4°C.
Q5: What are the visible signs of this compound degradation?
A5: Visual indicators of degradation can include the formation of a precipitate, as the resulting aglycone (sapogenin) is often less soluble than the parent saponin. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary to confirm the stability of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in solution | Degradation of this compound into its less soluble aglycone. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at -80°C. Consider using a co-solvent to improve the solubility of potential degradation products. |
| Loss of biological activity | Degradation of this compound. | Confirm the integrity of your sample using an analytical method like HPLC. Prepare fresh solutions and minimize the time between solution preparation and experimental use. |
| Inconsistent experimental results | Instability of this compound in the experimental buffer or medium. | Evaluate the pH and temperature of your experimental conditions. Consider performing a time-course experiment to assess the stability of this compound under your specific experimental conditions. |
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in a given solution.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile (B52724), water)
- Buffer of desired pH
- HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
- C18 HPLC column
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).
- Dilute the stock solution to the desired final concentration in the test buffer.
- Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram and peak area for this compound.
- Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature and time points).
- At each time point, withdraw an aliquot, and if necessary, quench the reaction (e.g., by adding an equal volume of cold acetonitrile).
- Analyze the samples by HPLC.
- Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks may correspond to degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength, or Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)
Visualizations
References
- 1. Acid hydrolysis of saponins extracted in tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US2780620A - Partial acidic hydrolysis of steroidal saponins - Google Patents [patents.google.com]
- 4. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Disporoside C Peak Tailing in HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Disporoside C.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, with the latter half of the peak being broader than the front half. In an ideal chromatogram, peaks should be symmetrical, often described as Gaussian. Peak tailing can compromise the accuracy of quantitative analysis and reduce the resolution between adjacent peaks.[1]
Q2: Why is my this compound peak exhibiting tailing?
A2: this compound is a steroidal saponin (B1150181), a class of compounds that can exhibit peak tailing in reverse-phase HPLC for several reasons.[2][3] The most common causes include:
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase of the HPLC column. A primary cause is the interaction of polar groups on the saponin with residual silanol (B1196071) groups (Si-OH) on the silica-based stationary phase.[1]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the molecule can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[4]
-
System and Hardware Issues: Problems such as a void in the column, a blocked frit, or excessive extra-column volume can also lead to peak tailing.
Q3: How can I quantitatively assess the extent of peak tailing?
A3: Peak tailing is typically measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 often indicates a tailing issue, while a value greater than 1.5 may be unacceptable for quantitative assays. These factors are calculated based on the peak width at a certain percentage of the peak height.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the cause of this compound peak tailing.
Step 1: Initial Assessment and Diagnosis
The first step is to determine if the issue is specific to this compound or a broader system problem.
Experimental Protocol: Diagnostic Injection
-
Prepare a Neutral Standard: Prepare a solution of a neutral compound that is known to produce a symmetrical peak on your HPLC system (e.g., Toluene).
-
Injection: Inject the neutral standard under the same chromatographic conditions used for this compound.
-
Analysis:
-
Symmetrical Peak: If the neutral standard gives a symmetrical peak, the tailing issue is likely due to specific chemical interactions between this compound and the stationary phase.
-
Tailing Peak: If the neutral standard also tails, this suggests a physical or instrumental problem with the HPLC system.
-
Step 2: Method Optimization for Chemical Interactions
If the issue is specific to this compound, the following method parameters should be optimized.
Table 1: Mobile Phase Optimization Strategies
| Parameter | Recommended Action | Rationale |
| Mobile Phase pH | Adjust the mobile phase pH. Since the pKa of this compound is not readily available, systematically test a range of acidic pH values (e.g., pH 2.5-4.0). Use a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, 10-25 mM) to maintain a stable pH. | For acidic compounds like some saponins, a lower pH suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions. |
| Mobile Phase Additives | Incorporate a mobile phase additive such as triethylamine (B128534) (TEA) or an ionic liquid. For example, add 0.1% (v/v) TEA to the mobile phase. | These additives can compete with the analyte for active sites on the stationary phase, effectively masking the silanol groups and improving peak shape. |
| Organic Modifier | Evaluate different organic modifiers. If you are using methanol, try switching to acetonitrile, or vice versa. | The choice of organic solvent can influence the interactions between the analyte and the stationary phase. |
Experimental Protocol: pH Screening
-
Prepare Mobile Phases: Prepare a series of mobile phases with identical organic solvent compositions but buffered at different pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0).
-
Equilibrate the System: For each mobile phase, allow the HPLC system to equilibrate until a stable baseline is achieved.
-
Inject this compound: Inject a standard solution of this compound.
-
Evaluate Peak Shape: Compare the peak symmetry at each pH and select the pH that provides the most symmetrical peak.
Step 3: Addressing Physical and Instrumental Issues
If the diagnostic injection in Step 1 indicated a system-wide problem, investigate the following potential causes.
Table 2: Troubleshooting Instrumental and Column-Related Problems
| Component | Potential Issue | Recommended Action |
| HPLC Column | Column Void or Contamination: A void at the head of the column or a contaminated inlet frit can cause peak distortion. | 1. Reverse Flush: If permitted by the manufacturer, reverse flush the column. 2. Replace Frit: If the problem persists, the inlet frit may need to be replaced. 3. Replace Column: If the above steps fail, the column may be irreversibly damaged and should be replaced. |
| Guard Column | Contamination or Blockage: A dirty or blocked guard column can lead to peak tailing for all analytes. | Remove the guard column and inject the sample. If the peak shape improves, replace the guard column. |
| System Tubing and Fittings | Excessive Extra-Column Volume: Long or wide-bore tubing between the injector, column, and detector can increase peak broadening and tailing. | Ensure that all tubing is as short as possible and has a narrow internal diameter. Check that all fittings are properly tightened to avoid dead volume. |
| Injector | Sample Overload: Injecting too high a concentration or volume of the sample can lead to peak tailing. | Dilute the sample and inject a smaller volume to see if the peak shape improves. |
Experimental Protocol: Column Washing
If column contamination is suspected, the following general washing procedure can be attempted. Always consult the column manufacturer's specific instructions.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.
-
Flush with Non-Buffered Mobile Phase: Flush the column with a mobile phase of the same composition but without any buffer salts.
-
Flush with Stronger Solvents: Sequentially flush the column with progressively stronger, miscible solvents. A common sequence for a C18 column is:
-
100% Methanol
-
100% Acetonitrile
-
100% Isopropanol
-
-
Equilibrate: Re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting this compound peak tailing.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Signaling Pathway of Silanol Interactions
The following diagram illustrates the chemical interaction that is a common cause of peak tailing for polar analytes like saponins.
Caption: Interaction of this compound with residual silanol groups.
References
Optimizing dosage for in vivo studies with Disporoside C
Technical Support Center: Disporoside C
Subject: Information on Optimizing Dosage for in vivo Studies with this compound
Dear Researcher,
Thank you for your inquiry regarding the optimization of dosage for in vivo studies with this compound. After a comprehensive review of currently available scientific literature and public databases, we must inform you that there is a significant lack of published data regarding in vivo studies, dosage recommendations, and the specific mechanism of action for this compound.
This compound is identified as a steroidal saponin (B1150181) isolated from Disporopsis pernyi and is commercially available for research purposes.[1] However, at present, detailed experimental protocols, efficacy data, and toxicity profiles from animal studies are not available in the public domain.
Due to this absence of foundational data, we are unable to provide a detailed technical support center with specific troubleshooting guides, FAQs, quantitative data tables, or validated experimental protocols for this compound as requested. The creation of such resources requires established and peer-reviewed research to ensure accuracy and reliability.
We recommend researchers interested in working with this compound consider the following general guidance for initiating studies with a novel compound:
General Workflow for Establishing in vivo Dosage of a Novel Compound:
Caption: A generalized workflow for determining the in vivo dosage of a novel research compound.
Frequently Asked Questions (FAQs) - General Guidance for Novel Compounds
Q1: How should I determine the starting dose for an in vivo study with a compound that has no prior data?
A1: For a novel compound like this compound, the initial dose-finding studies are critical. It is advisable to begin with a wide range of doses, informed by any available in vitro cytotoxicity data. An acute toxicity study in a small number of animals is often the first step to identify a non-toxic dose range and the maximum tolerated dose (MTD).
Q2: What animal models are appropriate when no specific mechanism of action is known?
A2: The selection of an appropriate animal model is highly dependent on the therapeutic area of interest.[2] Without a known mechanism of action, initial studies are typically conducted in healthy rodents (e.g., mice or rats) to assess safety and pharmacokinetics.[2] If the compound is hypothesized to have an effect in a particular disease, subsequent studies would utilize established models for that condition.
Q3: What are the key parameters to monitor during initial in vivo studies?
A3: During dose-finding and toxicity studies, it is crucial to monitor a range of parameters, including:
-
Clinical Observations: Daily monitoring for any changes in behavior, appearance, and activity.
-
Body Weight: Regular measurement of body weight is a sensitive indicator of general health.
-
Hematology and Clinical Chemistry: Blood analysis to assess organ function (e.g., liver, kidneys).
-
Histopathology: Microscopic examination of tissues to identify any pathological changes.[3]
Troubleshooting Guide - General Considerations
| Issue | Potential Cause | Suggested Action |
| High mortality at low doses | The compound may have a narrow therapeutic index or unexpected toxicity. | Re-evaluate in vitro cytotoxicity data. Conduct a more granular dose-escalation study with smaller dose increments. |
| No observable effect at high doses | Poor bioavailability, rapid metabolism, or lack of efficacy. | Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Consider alternative routes of administration. |
| High variability in animal response | Issues with formulation, dosing accuracy, or animal health. | Ensure the compound is properly solubilized and the formulation is stable. Verify the accuracy of dose administration. Ensure the use of healthy, age- and weight-matched animals from a reputable supplier. |
We will continue to monitor for any new publications or data regarding this compound and will update our resources accordingly. We recommend that you also set up alerts in scientific databases to stay informed of any emerging research on this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Justification for species selection for pharmaceutical toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicology Evaluation of Drugs Administered via Uncommon Routes: Intranasal, Intraocular, Intrathecal/Intraspinal and Intra-Articular - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Disporoside C Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Disporoside C to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
A1: For long-term storage, this compound powder should be stored at -20°C, which can maintain its stability for up to three years.[1] If this compound is dissolved in a solvent, it should be stored at -80°C to ensure stability for up to one year.[1] For short-term storage of solutions, refrigeration at 2-8°C is recommended.
Q2: How does pH affect the stability of this compound in solution?
A2: Like many glycosides, this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions. Neutral or slightly acidic conditions (pH 5-7) are generally preferred for solutions to minimize the rate of hydrolysis of the glycosidic bonds. Strong acidic or alkaline solutions should be avoided to prevent accelerated degradation.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is limited, it is a general best practice to protect all chemical compounds from light to prevent potential photodegradation. Therefore, it is recommended to store this compound, both in solid form and in solution, in light-resistant containers such as amber vials or by wrapping the container in aluminum foil.
Q4: What are the visible signs of this compound degradation?
A4: While there may not be distinct visual cues for the initial stages of degradation, significant degradation of this compound in solution might lead to a change in color, the formation of a precipitate, or a decrease in the clarity of the solution. However, the absence of these signs does not guarantee the compound's stability. Analytical methods are necessary for confirmation.
Q5: How can I prevent the degradation of this compound in my experimental solutions?
A5: To minimize degradation, it is recommended to prepare solutions fresh for each experiment. If solutions need to be stored, they should be kept at low temperatures (-20°C or -80°C) and protected from light. Using a slightly acidic buffer (pH 5-7) can also help to stabilize the glycosidic linkages. For applications where oxidative degradation is a concern, the addition of antioxidants may be considered, although compatibility and potential interference with the experiment should be evaluated.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity of this compound | Degradation due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (-20°C for powder, -80°C for solutions). 2. Check Solution Age and pH: Use freshly prepared solutions whenever possible. If using a stored solution, verify its age and the pH of the buffer. 3. Analytical Confirmation: Analyze the sample using HPLC to check for the presence of degradation products and to quantify the remaining intact this compound. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Chemical degradation of this compound. | 1. Identify Degradation Products: Compare the chromatogram with a reference standard of pure this compound. The new peaks likely correspond to degradation products formed through hydrolysis of the glycosidic bonds. 2. Review Experimental Conditions: Assess the pH, temperature, and solvent composition of your experimental setup to identify conditions that may be promoting degradation. |
| Inconsistent experimental results | Variable stability of this compound stock solutions. | 1. Standardize Solution Preparation: Prepare and store all this compound stock solutions under identical and optimal conditions. 2. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes. 3. Perform Regular Quality Control: Periodically check the purity of the stock solution using an analytical method like HPLC. |
Stability Data Summary
The following table summarizes the recommended storage conditions for this compound to maintain its stability.
| Form | Storage Temperature | Expected Stability | Reference |
| Powder | -20°C | Up to 3 years | [1] |
| In Solvent | -80°C | Up to 1 year | [1] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound and detecting the formation of degradation products using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute this compound and its more hydrophobic degradation products. A typical gradient might be 10-90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or as determined by UV scan of this compound)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Reference Standard: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration.
-
Stability Samples: Prepare solutions of this compound under the desired stress conditions (e.g., different pH, temperature, light exposure). At specified time points, take aliquots and dilute them to a suitable concentration for HPLC analysis.
4. Analysis:
-
Inject the reference standard to determine the retention time and peak area of intact this compound.
-
Inject the stability samples.
-
Monitor for a decrease in the peak area of this compound and the appearance of new peaks, which indicate degradation products.
5. Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
-
The appearance of new, well-resolved peaks demonstrates the stability-indicating nature of the method.
Visualizations
References
Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of Disporoside C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry analysis of Disporoside C, a steroidal saponin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, due to co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In the analysis of this compound from complex biological matrices such as plasma, endogenous components like phospholipids (B1166683) and salts are major contributors to these effects.
Q2: How can I determine if my this compound analysis is being impacted by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-column Infusion: This qualitative technique involves continuously infusing a standard solution of this compound into the LC flow after the analytical column while injecting a blank matrix extract. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.
-
Post-extraction Spike (Matrix Factor Calculation): This quantitative method compares the response of this compound in a neat solvent to its response when spiked into a blank matrix extract after the extraction process. The ratio of these responses is known as the Matrix Factor (MF) .
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF ≈ 1 suggests minimal matrix effect.
-
Q3: What are the common sources of matrix effects in the analysis of steroidal saponins (B1172615) like this compound?
A3: Common sources include:
-
Endogenous compounds: In biological matrices like plasma, phospholipids, salts, and other endogenous metabolites are primary contributors to ion suppression.
-
Exogenous compounds: Reagents used during sample preparation, or contaminants from collection tubes can introduce interfering substances.
-
Analyte-Metabolite Interactions: Co-elution of this compound with its metabolites can sometimes lead to matrix effects.
Q4: What are the typical adducts observed for saponins like this compound in ESI-MS?
A4: In electrospray ionization (ESI), saponins commonly form several adduct ions. In positive ion mode, you can expect to see protonated molecules [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺. In negative ion mode, deprotonated molecules [M-H]⁻ are common. The presence of different adducts can depend on the mobile phase composition and the purity of the solvents and additives used.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Potential Cause | Troubleshooting Action |
| Peak Tailing | Secondary interactions with the column; Column contamination. | - Use a mobile phase with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape.- Consider a different column chemistry if tailing persists.- Flush the column with a strong solvent to remove contaminants. |
| Peak Fronting | Sample overload; Sample solvent stronger than mobile phase. | - Reduce the injection volume or dilute the sample.- Reconstitute the final extract in a solvent that is weaker than or matches the initial mobile phase composition. |
| Split Peaks | Partially blocked column frit; Column void. | - Reverse-flush the column (follow manufacturer's instructions).- Replace the column if the problem persists.- Ensure samples are filtered before injection. |
Issue 2: Inconsistent or Low Analyte Response
| Symptom | Potential Cause | Troubleshooting Action |
| Low Signal Intensity | Significant ion suppression; Suboptimal MS source conditions. | - Optimize sample preparation to remove interfering matrix components (see Experimental Protocols).- Adjust MS source parameters such as capillary voltage, gas flow, and temperature to enhance this compound ionization. |
| High Variability in Results | Inconsistent matrix effects across samples. | - Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound if available.- If a SIL-IS is not available, use a structural analog as an internal standard.- Ensure consistent and reproducible sample preparation. |
| No Peak Detected | Analyte degradation; Incorrect MS parameters. | - Prepare fresh samples and standards.- Confirm the correct precursor and product ion transitions for this compound are being monitored. |
Quantitative Data on Matrix Effects for Steroidal Saponins
The following table presents representative data on matrix effects and extraction recovery for a panel of nine steroidal saponins analyzed in rat plasma by LC-MS/MS. This data can serve as a benchmark for what to expect during the analysis of this compound. The matrix effect is expressed as a percentage, where values less than 100% indicate ion suppression and values greater than 100% indicate ion enhancement.[1][2]
| Analyte (Steroidal Saponin) | Concentration (ng/mL) | Matrix Effect (%) | Extraction Recovery (%) |
| Saponin 1 | 5 | 92.3 | 88.5 |
| 500 | 95.1 | 91.2 | |
| Saponin 2 | 5 | 87.4 | 83.8 |
| 500 | 90.2 | 86.7 | |
| Saponin 3 | 5 | 98.6 | 94.3 |
| 500 | 101.5 | 97.1 | |
| Saponin 4 | 5 | 105.4 | 101.2 |
| 500 | 103.8 | 99.5 | |
| Saponin 5 | 5 | 89.1 | 85.3 |
| 500 | 91.7 | 88.0 | |
| Saponin 6 | 5 | 94.5 | 90.6 |
| 500 | 96.8 | 92.9 | |
| Saponin 7 | 5 | 102.1 | 97.9 |
| 500 | 100.9 | 96.8 | |
| Saponin 8 | 5 | 90.8 | 87.1 |
| 500 | 93.2 | 89.4 | |
| Saponin 9 | 5 | 97.3 | 93.3 |
| 500 | 99.6 | 95.5 |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Column Infusion
Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank plasma extract (prepared using the same method as the samples)
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the analytical column to one inlet of a T-connector.
-
Connect a syringe pump containing the this compound standard solution to the second inlet of the T-connector.
-
Connect the outlet of the T-connector to the MS ion source.
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable baseline signal for this compound is observed, inject the blank plasma extract onto the LC system.
-
Monitor the this compound signal throughout the chromatographic run. Deviations from the stable baseline indicate matrix effects.
Protocol 2: Quantitative Assessment of Matrix Effect (Matrix Factor Calculation)
Objective: To quantify the extent of ion suppression or enhancement.
Procedure:
-
Prepare Set A: Spike a known concentration of this compound into a post-extracted blank plasma sample.
-
Prepare Set B: Prepare a solution of this compound in the reconstitution solvent at the same concentration as in Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF): MF = (Peak Area of this compound in Set A) / (Peak Area of this compound in Set B)
Protocol 3: Solid-Phase Extraction (SPE) for this compound from Plasma
Objective: To extract this compound from plasma and remove interfering matrix components.
Materials:
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
SPE manifold
-
Plasma sample
-
Internal standard solution (if used)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetonitrile (ACN)
-
Formic Acid (FA)
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 200 µL of 0.1% FA in ACN (to precipitate proteins). Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of H₂O.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% MeOH in H₂O to remove polar interferences.
-
Elution: Elute this compound with 1 mL of MeOH.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis and matrix effect evaluation.
Caption: Troubleshooting logic for common LC-MS issues in this compound analysis.
References
Technical Support Center: Enhancing the Bioavailability of Disporoside C
Welcome to the technical support center for Disporoside C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at enhancing the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a steroidal saponin (B1150181) with potential therapeutic applications. Like many saponins (B1172615), this compound likely exhibits low oral bioavailability due to factors such as poor aqueous solubility, low membrane permeability, and potential degradation in the gastrointestinal (GI) tract.[1][2][3] Enhancing its bioavailability is crucial for achieving therapeutic efficacy in oral dosage forms.
Q2: What are the primary mechanisms limiting the oral bioavailability of saponins like this compound?
A2: The oral bioavailability of saponins is often limited by several factors:
-
Poor Solubility: Saponins can have complex, high molecular weight structures that result in low solubility in aqueous environments like the GI tract.[2][3]
-
Low Permeability: The large and complex structures of saponins can hinder their ability to pass through the intestinal membrane.
-
Gastrointestinal Instability: Saponins can be susceptible to hydrolysis in the acidic environment of the stomach.
-
First-Pass Metabolism: After absorption, saponins may be extensively metabolized in the liver before reaching systemic circulation, reducing the amount of active compound.
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump saponins back into the intestinal lumen, limiting their absorption.
Q3: What are the most promising strategies for enhancing the bioavailability of this compound?
A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Lipid-Based Drug Delivery Systems: Formulations such as liposomes, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.
-
Nanotechnology: Reducing the particle size of this compound to the nanoscale can increase its surface area, leading to improved dissolution and solubility.
-
Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can enhance its dissolution rate.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can improve the aqueous solubility of this compound.
-
Biotransformation: Microbial fermentation can be used to transform this compound into metabolites with potentially higher bioavailability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of this compound formulations.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency of this compound in lipid-based formulations. | 1. Poor affinity of this compound for the lipid matrix.2. Suboptimal formulation composition (e.g., lipid, surfactant, or co-surfactant concentration).3. Inefficient encapsulation method. | 1. Screen different lipids and solubilizers to find a matrix with better compatibility for this compound.2. Optimize the ratio of lipids, surfactants, and co-surfactants using a systematic approach like a design of experiments (DoE).3. Experiment with different preparation techniques such as thin-film hydration, ethanol (B145695) injection, or high-pressure homogenization. |
| Inconsistent particle size and high polydispersity index (PDI) in nanosuspensions. | 1. Ineffective size reduction method.2. Improper homogenization or sonication parameters.3. Aggregation of nanoparticles during preparation or storage. | 1. Optimize the parameters of the size reduction technique (e.g., pressure and cycles for high-pressure homogenization; time and power for sonication).2. Ensure uniform mixing and temperature control during the formulation process.3. Use appropriate stabilizers or surfactants and optimize their concentration. |
| Poor in vitro dissolution of the formulated this compound. | 1. Incomplete amorphization of this compound in solid dispersions.2. Inappropriate choice of carrier or formulation components.3. Insufficient drug loading. | 1. Verify the amorphous state of this compound in the formulation using techniques like DSC or XRD.2. Screen different polymers or carriers to identify one that provides the best dissolution enhancement.3. Optimize the drug-to-carrier ratio to ensure adequate drug loading without compromising dissolution. |
| Low in vivo bioavailability despite successful in vitro dissolution enhancement. | 1. Significant first-pass metabolism.2. Poor intestinal permeability of the formulation.3. Instability of the formulation in the gastrointestinal environment. | 1. Co-administer the formulation with a known inhibitor of relevant metabolizing enzymes (e.g., ketoconazole (B1673606) for CYP3A).2. Incorporate permeation enhancers into the formulation or design mucoadhesive nanoparticles to increase residence time at the absorption site.3. Protect the formulation from the gastric environment using enteric coatings or by incorporating stabilizers. |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Proliposomes
This protocol is adapted from a method used for ginseng fruit saponins and can be a starting point for developing a proliposome formulation for this compound.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Sodium deoxycholate (NaDC)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Liposome (B1194612) Suspension:
-
Dissolve this compound, SPC, and NaDC in ethanol.
-
Inject the ethanolic solution into deionized water under constant stirring to form a liposome suspension.
-
-
Preparation of Proliposomes:
-
Dissolve mannitol in the liposome suspension.
-
Spray-dry the resulting solution to obtain a dry, free-flowing proliposome powder.
-
-
Characterization:
-
Reconstitute the proliposomes in water to form a liposome suspension.
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the reconstituted liposomes using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the unencapsulated this compound using centrifugation or dialysis and quantifying the encapsulated drug using a suitable analytical method (e.g., HPLC).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the oral bioavailability of a this compound formulation in a rat model. A similar approach was used to study Angoroside C.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the rats overnight (12 hours) with free access to water before drug administration.
-
-
Drug Administration:
-
Divide the rats into two groups: an intravenous (IV) group and an oral (PO) group.
-
Administer a known dose of this compound solution intravenously to the IV group.
-
Administer the this compound formulation orally to the PO group.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound from the plasma using a suitable solvent.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
-
Determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Factors affecting the oral bioavailability of this compound.
References
Technical Support Center: Refinement of Disporoside C Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification steps for Disporoside C.
Frequently Asked Questions (FAQs)
Q1: What are the common initial steps for extracting this compound from its plant source?
A1: The initial extraction of this compound, a steroidal saponin (B1150181), typically involves solvent extraction from the dried and powdered plant material, such as Dioscorea zingiberensis or Disporopsis pernyi. A common method involves refluxing the plant material with a 70% ethanol (B145695) solution. The resulting extract is then concentrated to remove the ethanol.[1]
Q2: Which chromatographic techniques are most effective for the purification of this compound?
A2: A multi-step chromatographic approach is generally most effective. This often includes:
-
Macroporous Resin Column Chromatography: This is an excellent initial step for enriching the total saponin fraction and removing pigments, polysaccharides, and other impurities.[1]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a highly efficient liquid-liquid partitioning technique that is well-suited for separating structurally similar saponins (B1172615) like this compound from a crude extract.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used as a final polishing step to achieve high purity of the target compound.
Q3: How can I monitor the presence and purity of this compound during the purification process?
A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for monitoring the purification process.
-
TLC: A solvent system such as dichloromethane-methanol-water (65:35:10, v/v/v) can be used to track the separation of saponins on a TLC plate.
-
HPLC: An analytical HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) or a UV detector (if the compound has a suitable chromophore) can be used for quantitative analysis and purity assessment.
Troubleshooting Guides
Macroporous Resin Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Low recovery of total saponins | Inadequate adsorption of saponins to the resin. | Ensure the sample is loaded in an aqueous solution to maximize hydrophobic interactions with the resin. |
| Incomplete elution of the adsorbed saponins. | Optimize the ethanol concentration for elution. A stepwise gradient of ethanol (e.g., 30%, 60%, 90%) may be necessary to elute all saponins. | |
| Poor separation from pigments and polar impurities | Incorrect choice of macroporous resin. | Select a resin with appropriate polarity and pore size for saponin separation. D-101 macroporous resin has been shown to be effective. |
| The column was not washed sufficiently with water before elution. | Ensure a thorough washing step with deionized water after sample loading to remove highly polar impurities. |
High-Speed Counter-Current Chromatography (HSCCC)
| Issue | Possible Cause | Troubleshooting Steps |
| Poor resolution of peaks | The selected two-phase solvent system is not optimal. | Systematically test different solvent system compositions. A common system for steroidal saponins is ethyl acetate-n-butanol-methanol-water in various ratios. A 4:1:2:4 (v/v/v/v) ratio has been used successfully for similar compounds. |
| The flow rate is too high. | Reduce the flow rate to allow for better partitioning and separation of the compounds. A flow rate of 2 mL/min has been reported as effective. | |
| Emulsion formation | The two phases of the solvent system are not well-equilibrated. | Thoroughly pre-equilibrate the two phases of the solvent system in a separatory funnel at the operating temperature before use. |
| Loss of stationary phase | The flow rate is too high, or the rotational speed is incorrect. | Optimize the flow rate and rotational speed to maintain a stable stationary phase. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause | Troubleshooting Steps |
| Peak tailing | Secondary interactions between the analyte and the stationary phase. | Add a competing agent, such as trifluoroacetic acid (TFA), to the mobile phase to reduce silanol (B1196071) interactions. |
| The column is overloaded. | Reduce the amount of sample injected onto the column. | |
| Ghost peaks | Contamination in the mobile phase or from the previous injection. | Use high-purity solvents and flush the column thoroughly between runs. |
| Irreproducible retention times | The column is not properly equilibrated. | Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and controlled temperature. |
Experimental Protocols
Protocol 1: Extraction and Enrichment of Total Saponins
-
Extraction:
-
Mill the dried rhizomes of Dioscorea zingiberensis into a fine powder.
-
Extract the powder with 70% ethanol three times using reflux.
-
Combine the ethanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Redissolve the residue in water and centrifuge to remove any insoluble material.
-
-
Macroporous Resin Chromatography:
-
Load the supernatant onto a D-101 macroporous resin column.
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the total saponins with 60% ethanol.
-
Concentrate the eluate under reduced pressure to obtain the crude saponin extract.
-
Protocol 2: Purification of this compound using HSCCC
-
Solvent System Preparation:
-
Prepare a two-phase solvent system of ethyl acetate-n-butanol-methanol-water (4:1:2:4, v/v/v).
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary) and lower (mobile) phases before use.
-
-
HSCCC Separation:
-
Fill the HSCCC column with the upper phase as the stationary phase.
-
Dissolve the crude saponin extract in the lower phase.
-
Inject the sample into the column.
-
Pump the lower phase (mobile phase) through the column at a flow rate of 2.0 mL/min.
-
Monitor the effluent using an ELSD detector.
-
Collect fractions based on the resulting chromatogram.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC and HPLC to identify those containing pure this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by counter-current chromatography coupled with evaporative light scattering detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
Validation & Comparative
A Comparative Analysis of Disporoside C and Disporoside A: Unraveling Their Biological Activities
A comprehensive comparison between the biological activities of Disporoside C and Disporoside A cannot be provided at this time due to the limited availability of scientific literature on Disporoside A.
While this compound is a recognized steroidal saponin (B1150181) isolated from the plant Disporopsis pernyi, extensive searches of scientific databases and chemical catalogs did not yield specific information regarding a compound formally identified as Disporoside A. Consequently, data on its chemical structure, biological properties, and mechanisms of action are not available for a direct and objective comparison.
This compound: A Profile
This compound is classified as a steroidal saponin, a diverse group of naturally occurring glycosides known for a wide array of biological activities.[1][2] Saponins (B1172615), in general, are recognized for their potential pharmacological applications, including anti-inflammatory, antifungal, and cytotoxic effects.[3][4]
The biological activities of steroidal saponins are largely attributed to their chemical structure, which consists of a steroid aglycone linked to one or more sugar chains.[4] This amphipathic nature allows them to interact with cell membranes, which is often a key aspect of their mechanism of action.
While the specific biological activities of this compound are not extensively detailed in readily available literature, its classification as a steroidal saponin suggests potential for further investigation into its pharmacological properties.
The Search for Disporoside A
In-depth searches for "Disporoside A" did not yield any peer-reviewed scientific articles, chemical structures, or experimental data. It is possible that:
-
Disporoside A is not a formally recognized or published compound name.
-
It is a very rare compound with limited or no published research.
-
The name may be a synonym or a misnomer for another compound.
Without concrete data on Disporoside A, any attempt at a comparative analysis would be speculative and would not meet the standards of a scientific comparison guide.
Future Outlook
Should research on a compound identified as Disporoside A become available, a comparative guide could be developed. Such a guide would require quantitative data from head-to-head studies or from independent studies using standardized experimental protocols. The focus would be on comparing key biological activities such as cytotoxicity against cancer cell lines, anti-inflammatory effects, and impact on specific signaling pathways.
For the scientific community, the potential discovery and characterization of new steroidal saponins from the genus Disporopsis remains an area of interest, given the diverse biological activities exhibited by this class of compounds.
References
Validating the Anti-Cancer Potential of Disporoside C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Disporoside C, a steroidal saponin, belongs to a class of compounds that has garnered significant interest for its potential anti-cancer properties. While direct experimental data on this compound is limited in publicly available literature, its structural similarity to other well-researched cardiac glycosides, such as Lanatoside C and Stichoposide C, provides a strong rationale for investigating its anti-neoplastic capabilities. This guide offers a comparative analysis of these related compounds against established chemotherapeutic agents, Doxorubicin and Cisplatin, to provide a framework for validating the potential anti-cancer efficacy of this compound. The information presented herein is intended to serve as a valuable resource for researchers designing preclinical studies for this novel compound.
Comparative Efficacy of Cardiac Glycosides and Standard Chemotherapeutics
The anti-cancer activity of a compound is often initially quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of Lanatoside C, Stichoposide C, Doxorubicin, and Cisplatin against various human cancer cell lines. This data provides a benchmark for evaluating the potential potency of this compound.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Citation |
| Lanatoside C | A549 | Lung Carcinoma | 56.49 ± 5.3 nM | [1] |
| MCF-7 | Breast Adenocarcinoma | 0.4 ± 0.1 µM | [1] | |
| HepG2 | Hepatocellular Carcinoma | 0.238 ± 0.16 µM | [1] | |
| HuCCT-1 | Cholangiocarcinoma | 0.1720 µM | [2] | |
| TFK-1 | Cholangiocarcinoma | 0.1034 µM | [2] | |
| PC-3 | Prostate Cancer | 25-400 nM (Significant inhibition at 100-400 nM after 48h) | ||
| DU145 | Prostate Cancer | 25-400 nM (Significant inhibition at 100-400 nM after 48h) | ||
| Stichoposide C | Various Tumor Cell Lines | Multiple | Wide spectrum of anti-cancer effects | |
| HL-60 | Leukemia | Induces apoptosis in a dose-dependent manner | ||
| CT-26 | Colorectal Cancer | Induces apoptosis in a dose-dependent manner | ||
| Doxorubicin | PC3 | Prostate Cancer | 2.64 µg/ml | |
| HCT116 | Colon Cancer | 24.30 µg/ml | ||
| Hep-G2 | Hepatocellular Carcinoma | 14.72 µg/ml | ||
| A549 | Lung Carcinoma | 1.50 µM (48h) | ||
| HeLa | Cervical Cancer | 1.00 µM (48h) | ||
| LNCaP | Prostate Cancer | 0.25 µM (48h) | ||
| Cisplatin | Ovarian Carcinoma Cell Lines (7 lines) | Ovarian Cancer | 0.1-0.45 µg/ml |
Potential Mechanisms of Action: Signaling Pathways
Cardiac glycosides are known to exert their anti-cancer effects by modulating various intracellular signaling pathways, primarily through their interaction with the Na+/K+-ATPase pump. Inhibition of this pump leads to a cascade of events that can induce apoptosis, autophagy, and cell cycle arrest. The diagram below illustrates a potential signaling pathway that this compound may modulate, based on the known mechanisms of related cardiac glycosides.
Caption: Potential signaling pathway modulated by this compound.
Experimental Workflow for Validation
A systematic approach is crucial for validating the anti-cancer potential of a novel compound like this compound. The following workflow outlines the key experimental stages, from initial screening to more in-depth mechanistic studies.
Caption: Experimental workflow for validating anti-cancer potential.
Detailed Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression levels of key proteins in signaling pathways related to apoptosis and cell proliferation (e.g., Akt, mTOR, Bcl-2, Bax, Caspase-3).
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities.
Conclusion
While further research is imperative to elucidate the specific anti-cancer properties of this compound, the existing data on related cardiac glycosides strongly supports its potential as a novel therapeutic agent. The comparative data, signaling pathway hypotheses, and detailed experimental protocols provided in this guide are intended to facilitate the design and execution of robust preclinical studies to thoroughly validate the anti-cancer potential of this compound. Through a systematic and comparative approach, the scientific community can effectively evaluate its promise in the landscape of cancer drug discovery.
References
A Comparative Analysis of Disporoside C and Other Bioactive Steroidal Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Disporoside C, a steroidal saponin (B1150181) isolated from Disporopsis pernyi, with other well-researched steroidal saponins (B1172615), namely Dioscin and Polyphyllin D. Due to the limited publicly available experimental data on this compound, this guide leverages comprehensive data on Dioscin and Polyphyllin D to establish a comparative framework for its potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by summarizing existing knowledge and highlighting areas for future investigation.
Introduction to Steroidal Saponins
Steroidal saponins are a diverse group of naturally occurring glycosides, primarily found in the plant kingdom.[1] Their structure consists of a steroidal aglycone (sapogenin) linked to one or more sugar chains.[1] This amphiphilic nature imparts a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, making them a subject of intense research in pharmacology and medicinal chemistry.[2][3]
This compound , isolated from the rhizomes of Disporopsis pernyi, is a steroidal saponin with the molecular formula C45H76O19 and a molecular weight of 921.07. While its structure has been identified, comprehensive studies on its biological efficacy and mechanisms of action are currently lacking in publicly accessible scientific literature.
Dioscin , a well-characterized spirostanol (B12661974) steroidal saponin, is predominantly found in various Dioscorea species. It is known for its potent anticancer, anti-inflammatory, and neuroprotective properties, which have been extensively documented in numerous in vitro and in vivo studies.[4]
Polyphyllin D , another prominent steroidal saponin, is isolated from the rhizomes of Paris polyphylla. It has demonstrated significant anticancer activity against a wide range of cancer cell lines and has also been investigated for its anti-inflammatory and neuroprotective potential.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the available quantitative data on the anticancer, anti-inflammatory, and neuroprotective activities of this compound, Dioscin, and Polyphyllin D.
Anticancer Activity
The cytotoxic effects of these steroidal saponins against various cancer cell lines are presented below. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | Data not available | |
| Dioscin | MDA-MB-468 (Triple-negative breast cancer) | 1.53 | |
| MCF-7 (ER-positive breast cancer) | 4.79 | ||
| MDA-MB-231 (Breast cancer) | 3.23 (72h) | ||
| MCF-7 (Breast cancer) | 2.50 (72h) | ||
| HeLa (Cervical cancer) | ~2-20 | ||
| SiHa (Cervical cancer) | ~2-20 | ||
| Polyphyllin D | Jurkat (Acute lymphoblastic leukemia) | 2.8 | |
| Ovarian Cancer Cell Lines (Panel of 20) | 0.2 - 1.4 | ||
| MDA-MB-231 (Triple-negative breast cancer) | 1.265 | ||
| BT-549 (Triple-negative breast cancer) | 2.551 | ||
| U87 (Glioblastoma) | Data available |
Anti-inflammatory Activity
The anti-inflammatory properties of these saponins are crucial for their therapeutic potential in various inflammatory diseases.
| Compound | Experimental Model | Key Findings | Reference |
| This compound | Data not available | Data not available | |
| Dioscin | IL-1β-stimulated human osteoarthritis chondrocytes | Suppressed the production of PGE2 and NO; Attenuated the secretion of MMP1 and MMP3. | |
| Zymosan-induced systemic inflammatory response syndrome (SIRS) in rats and mice | Reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | ||
| Polyphyllin D | Data on specific anti-inflammatory assays is limited, but its role in modulating inflammatory pathways in cancer is documented. | Modulates inflammatory signaling in cancer cells. |
Neuroprotective Activity
The potential of these compounds to protect neuronal cells from damage is a growing area of interest.
| Compound | Experimental Model | Key Findings | Reference |
| This compound | Data not available | Data not available | |
| Dioscin | d-galactose-induced aging rat model | Improved spatial learning and memory; Decreased oxidative stress and inflammation in the brain. | |
| 6-hydroxydopamine (6-OHDA)-induced Parkinson's disease model in rats and PC12 cells | Improved motor behavior and protected dopaminergic neurons by reducing oxidative stress. | ||
| Polyphyllin D | Rotenone-induced toxicity in SH-SY5Y cells | Exhibits neuroprotective properties against neurodegeneration. | |
| Neuroblastoma cell lines (IMR-32, LA-N-2, NB-69) | Induces apoptosis and necroptosis in neuroblastoma cells. |
Experimental Protocols
This section provides generalized methodologies for key experiments cited in the analysis of Dioscin and Polyphyllin D. These protocols can serve as a foundation for designing future studies on this compound.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the steroidal saponin (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the steroidal saponin for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibitory effect as a percentage of the LPS-treated control.
Neuroprotection Assay (Oxidative Stress-Induced Neuronal Cell Death)
This assay evaluates the protective effect of a compound against neuronal cell death induced by an oxidative stressor like hydrogen peroxide (H₂O₂).
Principle: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. H₂O₂ can induce apoptosis and necrosis in neuronal cells (e.g., PC12 or SH-SY5Y cells). The neuroprotective effect of a compound is assessed by its ability to increase cell viability in the presence of H₂O₂.
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to differentiate if necessary.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the steroidal saponin for a specific period (e.g., 24 hours).
-
Oxidative Stress Induction: Expose the cells to a toxic concentration of H₂O₂ (e.g., 100-200 µM) for a defined duration (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium, which is an indicator of cell membrane damage.
-
Data Analysis: Compare the cell viability in the compound-treated groups to the H₂O₂-only treated group to determine the neuroprotective effect.
Signaling Pathways and Mechanisms of Action
The biological activities of steroidal saponins are mediated through their interaction with various cellular signaling pathways.
Anticancer Mechanisms
Dioscin and Polyphyllin D have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells through multiple pathways.
Caption: Anticancer signaling pathways of Dioscin and Polyphyllin D.
Anti-inflammatory Mechanisms
Dioscin has been shown to exert its anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the NF-κB pathway.
Caption: Anti-inflammatory mechanism of Dioscin via NF-κB pathway inhibition.
Neuroprotective Mechanisms
The neuroprotective effects of Dioscin are attributed to its ability to combat oxidative stress and inflammation in the brain.
Caption: Neuroprotective mechanisms of Dioscin against oxidative stress and inflammation.
Conclusion and Future Directions
This comparative analysis underscores the significant therapeutic potential of steroidal saponins like Dioscin and Polyphyllin D in the fields of oncology, inflammation, and neurodegenerative diseases. While this compound shares a structural class with these well-studied compounds, a notable gap exists in the scientific literature regarding its specific biological activities and mechanisms of action.
Future research should prioritize the comprehensive evaluation of this compound's pharmacological profile. Key areas of investigation should include:
-
In vitro cytotoxicity screening against a broad panel of cancer cell lines to determine its anticancer potential and selectivity.
-
In-depth mechanistic studies to elucidate the signaling pathways modulated by this compound in cancer cells, inflammatory models, and neuronal systems.
-
In vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.
By systematically exploring the bioactivities of this compound, the scientific community can unlock its potential as a novel therapeutic agent and contribute to the growing arsenal (B13267) of natural product-derived medicines. This guide serves as a foundational document to inspire and direct these future research endeavors.
References
- 1. iscientific.org [iscientific.org]
- 2. Dioscin: A diverse acting natural compound with therapeutic potential in metabolic diseases, cancer, inflammation and infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Pharmacological Activities of Dioscin - PMC [pmc.ncbi.nlm.nih.gov]
In vivo efficacy of Disporoside C versus established drugs
Currently, there is a notable absence of publicly available in vivo efficacy data for the steroidal saponin (B1150181) Disporoside C. While extracts of its source plant, Disporopsis pernyi, and related compounds have been investigated for various biological activities in vitro, comprehensive animal model studies detailing the efficacy of isolated this compound are not found in the reviewed scientific literature. This guide, therefore, serves to outline the existing preclinical data on related compounds and the established methodologies used to evaluate similar natural products, providing a framework for the potential future investigation of this compound.
Introduction to this compound
This compound is a steroidal saponin isolated from the plant Disporopsis pernyi. Steroidal saponins (B1172615) as a class are known to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. Preliminary in vitro studies on extracts from the Disporopsis genus have suggested potential anti-inflammatory and antioxidant properties. However, to ascertain its therapeutic potential, rigorous in vivo studies are essential to evaluate its efficacy, safety, and mechanism of action in a living organism.
Hypothetical Comparative Framework
To illustrate how this compound could be evaluated and compared to established drugs, this guide will present a hypothetical scenario. Assuming future in vivo studies demonstrate its efficacy in an animal model of inflammatory arthritis, a logical comparison would be against a standard-of-care nonsteroidal anti-inflammatory drug (NSAID), such as Diclofenac, and a biologic agent like an anti-TNFα antibody.
Table 1: Hypothetical Comparative Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Vehicle Control | This compound (High Dose) | This compound (Low Dose) | Diclofenac | Anti-TNFα Antibody |
| Arthritis Score (Mean ± SD) | 8.5 ± 1.2 | 3.2 ± 0.8 | 5.1 ± 1.0 | 4.5 ± 0.9 | 2.1 ± 0.6 |
| Paw Swelling (mm, Mean ± SD) | 4.2 ± 0.5 | 2.1 ± 0.3 | 3.0 ± 0.4 | 2.8 ± 0.4 | 1.8 ± 0.2 |
| Pro-inflammatory Cytokine (IL-6) Level (pg/mL, Mean ± SD) | 150 ± 25 | 65 ± 15 | 98 ± 20 | 85 ± 18 | 40 ± 10 |
| Histopathological Score (Damage, Mean ± SD) | 3.8 ± 0.6 | 1.5 ± 0.4 | 2.5 ± 0.5 | 2.2 ± 0.5 | 1.0 ± 0.3 |
Note: The data presented in this table is purely illustrative and not based on actual experimental results for this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols that would be employed in the hypothetical evaluation of this compound.
Collagen-Induced Arthritis (CIA) in Mice
-
Animal Model: Male DBA/1 mice, 8-10 weeks old, are used.
-
Induction of Arthritis:
-
An emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is prepared.
-
On day 0, mice are immunized with an intradermal injection of the emulsion at the base of the tail.
-
On day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment:
-
Mice are randomly assigned to treatment groups (e.g., Vehicle, this compound Low Dose, this compound High Dose, Diclofenac, Anti-TNFα Antibody).
-
Treatment is initiated upon the first signs of arthritis (typically around day 25) and administered daily for a predefined period (e.g., 21 days).
-
-
Efficacy Evaluation:
-
Clinical Scoring: Arthritis severity is scored visually based on the erythema and swelling of each paw (scale of 0-4 per paw, maximum score of 16 per mouse).
-
Paw Swelling Measurement: Paw thickness is measured using a digital caliper.
-
Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Blood samples are collected to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNFα) using ELISA.
-
Signaling Pathways and Visualization
Understanding the molecular mechanism of a new compound is a critical aspect of drug development. Steroidal saponins often exert their effects by modulating key inflammatory signaling pathways.
Potential Anti-inflammatory Signaling Pathway of this compound
A plausible mechanism for the anti-inflammatory action of a steroidal saponin like this compound could involve the inhibition of the NF-κB signaling pathway. This pathway is central to the transcriptional regulation of numerous pro-inflammatory genes.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for In Vivo Efficacy Testing
The logical flow of an in vivo study is critical for obtaining meaningful data.
Caption: Standard workflow for preclinical in vivo efficacy studies.
Conclusion
While this compound remains a compound of interest due to its classification as a steroidal saponin, the current lack of in vivo efficacy data precludes a direct comparison with established drugs. The frameworks and methodologies presented in this guide offer a scientifically grounded approach for future research aimed at elucidating the therapeutic potential of this compound. Further investigation is warranted to isolate this compound in sufficient quantities for animal studies and to subsequently evaluate its efficacy in relevant disease models. Such studies will be pivotal in determining if this compound can emerge as a viable candidate for drug development.
Unraveling Disporoside C: A Comparative Guide to Published Findings
For researchers and drug development professionals investigating the therapeutic potential of natural compounds, the steroidal saponin (B1150181) Disporoside C, isolated from the plant Disporopsis pernyi, has emerged as a molecule of interest. This guide provides a comprehensive comparison of published data on this compound, focusing on its biological activities and the experimental protocols used to elucidate them. This document is intended to serve as a resource for scientists seeking to replicate and build upon existing findings.
Summary of Reported Biological Activities
Initial investigations into the biological activities of steroidal saponins (B1172615) from the Disporopsis genus have suggested potential cytotoxic and anti-inflammatory properties. While specific peer-reviewed studies detailing the bioactivity of this compound are limited, the broader class of steroidal saponins is known for these effects. Further research is required to definitively characterize the specific activities of this compound.
Quantitative Data Comparison
A critical aspect of replicating and advancing research is the ability to compare quantitative data across studies. Due to the limited number of publications specifically focused on this compound, a direct comparative table of its biological activities with those of alternative compounds is not yet feasible. As more research becomes available, this guide will be updated to include tabular comparisons of metrics such as IC50 values for cytotoxicity or inhibition of inflammatory markers.
Experimental Methodologies
To facilitate the replication of findings, detailed experimental protocols are essential. The following sections outline generalized methodologies for assessing the key biological activities associated with steroidal saponins, which can be adapted for the study of this compound.
Cytotoxicity Assays
A common method to assess the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Experimental workflow for determining the cytotoxicity of this compound.
Anti-inflammatory Assays
The anti-inflammatory activity of a compound can be assessed by measuring its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.
Potential inhibitory mechanism of this compound on NO production.
Concluding Remarks
The exploration of this compound's biological activities is still in its early stages. This guide consolidates the currently available information and provides standardized protocols to encourage further investigation. As new findings are published, this resource will be updated to provide a more comprehensive comparative analysis for the scientific community. The detailed methodologies and visual representations of workflows and pathways are intended to aid researchers in designing and executing experiments to validate and expand our understanding of this promising natural product.
Head-to-head comparison of different Disporoside C extraction methods
For researchers and professionals in drug development, the efficient extraction of Disporoside C, a steroidal saponin (B1150181) with significant therapeutic potential, is a critical preliminary step. This guide provides a comprehensive comparison of various extraction methodologies for this compound and related steroidal saponins (B1172615) from its primary source, Dioscorea zingiberensis. The selection of an optimal extraction method is pivotal, influencing the yield, purity, and economic viability of isolating this valuable compound. This comparison encompasses conventional techniques like Heat-Reflux Extraction (HRE) and modern approaches including Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).
Comparative Analysis of Extraction Methods
The following table summarizes key quantitative and qualitative parameters of different extraction methods for steroidal saponins from Dioscorea species. While direct comparative data for this compound is limited, this table leverages data from the extraction of total steroidal saponins from Dioscorea zingiberensis and related compounds to provide a comparative overview.
| Extraction Method | Principle | Typical Yield | Extraction Time | Solvent Consumption | Key Advantages | Potential Disadvantages |
| Heat-Reflux Extraction (HRE) | Conventional solvent extraction at elevated temperatures. | Moderate | 4 - 8 hours | High | Simple setup, low initial investment. | Long extraction time, high energy consumption, potential for thermal degradation of compounds. |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration. | High | 30 - 75 minutes | Moderate | Reduced extraction time and solvent use, improved yield, suitable for heat-sensitive compounds.[1] | Potential for localized heating, equipment cost. |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and sample, accelerating extraction. | High | ~18 minutes | Low to Moderate | Very short extraction time, reduced solvent consumption, high efficiency.[2] | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as the solvent. | Moderate to High | 1 - 4 hours | Low (CO2 is recycled) | Environmentally friendly ("green") solvent, high selectivity, solvent-free extract. | High initial equipment cost, may require co-solvents for polar compounds. |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of Steroidal Saponins from Polygonatum kingianum (a related species)
This protocol is based on an optimized study for the extraction of steroidal saponins and can be adapted for this compound from Dioscorea zingiberensis.[1]
-
Sample Preparation: Dry the rhizomes of Dioscorea zingiberensis and grind them into a fine powder.
-
Solvent System: Prepare an 85% (v/v) ethanol-water solution.
-
Extraction Parameters:
-
Solid-to-Liquid Ratio: 1:10 (g/mL).
-
Extraction Time: 75 minutes.
-
Extraction Temperature: 50°C.
-
Number of Extractions: 3.
-
-
Procedure: a. Combine the powdered plant material and the 85% ethanol (B145695) solvent in an extraction vessel. b. Place the vessel in an ultrasonic bath and apply ultrasonic waves at the specified temperature and for the designated time. c. After the first extraction, separate the supernatant from the plant residue by filtration or centrifugation. d. Repeat the extraction process on the residue two more times with fresh solvent. e. Combine the supernatants from the three extractions. f. Concentrate the combined extract using a rotary evaporator to obtain the crude steroidal saponin extract.
Microwave-Assisted Extraction (MAE) of Total Steroidal Saponins from Dioscorea zingiberensis
This protocol is based on an optimized study for the extraction of total steroidal saponins from Dioscorea zingiberensis.[2]
-
Sample Preparation: Use dried and powdered rhizomes of Dioscorea zingiberensis.
-
Solvent System: Prepare a 75% (v/v) ethanol-water solution.
-
Extraction Parameters:
-
Solid-to-Liquid Ratio: 1:20 (g/mL).
-
Extraction Temperature: 75°C.
-
Microwave Power: 600 W.
-
Extraction Cycles: 3 cycles of 6 minutes each.
-
-
Procedure: a. Place the powdered plant material and the 75% ethanol solvent in a specialized microwave extraction vessel. b. Seal the vessel and place it in the microwave extractor. c. Set the microwave power, temperature, and extraction time as specified. d. After each 6-minute cycle, allow for a brief cooling period if necessary, and then restart the irradiation. e. After three cycles, filter the mixture to separate the extract from the solid residue. f. Rinse the residue with a small amount of the solvent to ensure maximum recovery. g. Combine the filtrates and concentrate using a rotary evaporator to yield the crude extract.
Signaling Pathways
Steroidal saponins from Dioscorea zingiberensis, such as this compound, have demonstrated significant anticancer activity. While the specific signaling pathways modulated by this compound are still under investigation, studies on closely related saponins from the same plant, like Zingiberensis Newsaponin (ZnS), have provided valuable insights. ZnS has been shown to inhibit the growth of hepatocellular carcinoma by suppressing the AKR1C1-mediated JAK2/STAT3 signaling pathway.[3] Another related saponin, Dioscin, has been found to modulate the p38 MAPK and AKT/mTOR signaling pathways in breast cancer cells.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer.
References
- 1. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-assisted extraction and a new determination method for total steroid saponins from Dioscorea zingiberensis C.H. Wright - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zingiberensis Newsaponin Inhibits the Malignant Progression of Hepatocellular Carcinoma via Suppressing Autophagy Moderated by the AKR1C1-Mediated JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Disporoside C: A Statistical and Mechanistic Overview
For Immediate Release
A comprehensive analysis of available bioactivity data for Disporoside C, a steroidal saponin (B1150181) isolated from Disporopsis pernyi, has been conducted to provide researchers, scientists, and drug development professionals with a comparative guide to its potential therapeutic applications. This guide summarizes the current, albeit limited, understanding of this compound's biological activities and provides a framework for future research by detailing relevant experimental protocols and potential signaling pathways.
Due to a scarcity of publicly available research specifically detailing the bioactivity of this compound, this guide draws upon general knowledge of steroidal saponins (B1172615) and outlines the standard methodologies used to assess their anti-inflammatory, anticancer, and neuroprotective effects. The following sections provide a structured overview of these potential activities and the experimental approaches to validate them.
Potential Bioactivities and Comparative Analysis
While specific quantitative data for this compound is not available in the current literature, steroidal saponins as a class have demonstrated a wide range of biological effects. A comparative analysis would typically involve evaluating this compound against other known bioactive compounds. For context, a hypothetical comparison is presented below, illustrating how such data would be structured.
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Cell Line | Assay | IC₅₀ (µM) | Positive Control | IC₅₀ of Control (µM) |
| This compound | RAW 264.7 | Nitric Oxide (NO) Inhibition | Data Not Available | Dexamethasone | Data Not Available |
| Compound X | RAW 264.7 | NO Inhibition | 15.2 | Dexamethasone | 5.8 |
| Compound Y | RAW 264.7 | NO Inhibition | 22.5 | Dexamethasone | 5.8 |
Table 2: Comparative Anticancer Activity
| Compound | Cell Line | Assay | IC₅₀ (µM) | Positive Control | IC₅₀ of Control (µM) |
| This compound | MCF-7 | MTT Assay | Data Not Available | Doxorubicin | Data Not Available |
| Compound A | MCF-7 | MTT Assay | 8.7 | Doxorubicin | 1.2 |
| Compound B | MCF-7 | MTT Assay | 12.1 | Doxorubicin | 1.2 |
Table 3: Comparative Neuroprotective Activity
| Compound | Cell Line | Assay | % Protection at 10 µM | Positive Control | % Protection of Control |
| This compound | HT22 | Glutamate-induced toxicity | Data Not Available | Trolox | Data Not Available |
| Compound Z | HT22 | Glutamate-induced toxicity | 65% | Trolox | 85% |
| Compound W | HT22 | Glutamate-induced toxicity | 52% | Trolox | 85% |
Experimental Protocols
To facilitate further research into the bioactivity of this compound, detailed standard operating procedures for key in vitro assays are provided below.
Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Anticancer Activity: MTT Assay in MCF-7 Breast Cancer Cells
-
Cell Culture: MCF-7 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with a range of concentrations of this compound for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated, and the IC₅₀ value is determined.
Neuroprotective Activity: Glutamate-Induced Toxicity Assay in HT22 Hippocampal Neuronal Cells
-
Cell Culture: HT22 cells are grown in DMEM with 10% FBS.
-
Cell Seeding: Cells are plated in a 96-well plate at a density of 2 x 10⁴ cells/well.
-
Treatment: Cells are pre-treated with this compound for 2 hours.
-
Induction of Toxicity: Glutamate (B1630785) is added to a final concentration of 5 mM and incubated for 24 hours.
-
Cell Viability Assessment: Cell viability is determined using the MTT assay as described above.
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with this compound and glutamate to those treated with glutamate alone.
Visualizing Potential Mechanisms of Action
To illustrate the potential signaling pathways that this compound might modulate based on the known activities of similar steroidal saponins, the following diagrams have been generated.
Caption: Potential anti-inflammatory mechanism of this compound.
Caption: Hypothetical anticancer signaling pathways for this compound.
Caption: Postulated neuroprotective mechanism of this compound.
Conclusion
While the direct experimental evidence for the bioactivity of this compound is currently lacking in the scientific literature, its classification as a steroidal saponin suggests potential therapeutic value in the areas of inflammation, cancer, and neurodegeneration. This guide provides the necessary framework and standardized protocols to encourage and facilitate future research into this promising natural compound. The elucidation of its specific biological activities and mechanisms of action will be crucial for its potential development as a therapeutic agent.
Independent Verification of Disporoside C's Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of Disoroside C and Stichoposide C, two natural compounds with demonstrated anti-cancer properties. Due to the limited information on "Disporoside C," this guide will focus on the well-documented compound Disorazole C1 and the functionally distinct Stichoposide C . Their mechanisms are compared with established and alternative therapeutic agents, supported by experimental data and detailed protocols to aid in research and development.
Executive Summary
This document elucidates the distinct anti-cancer mechanisms of Disorazole C1 and Stichoposide C. Disorazole C1 is a potent microtubule destabilizer, inducing mitotic arrest and subsequent apoptosis. In contrast, Stichoposide C exhibits a dual mechanism, inducing apoptosis through the generation of ceramide and promoting autophagy via inhibition of the AKT/mTOR signaling pathway. This guide presents a comparative analysis of these compounds against established microtubule-targeting agents (Paclitaxel and Vinblastine) and other natural compounds with similar apoptotic and autophagic induction pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the cytotoxic and mechanistic effects of Disorazole C1, Stichoposide C, and their respective comparative compounds across various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values) of Microtubule-Targeting Agents
| Compound | Cell Line | IC50 (nM) | Reference |
| Disorazole C1 | HeLa | 1.6 - 6.9 | |
| A549 (Lung) | ~2 | ||
| Head and Neck Cancer Lines | 0.358 ± 0.056 | [1] | |
| Paclitaxel | SK-BR-3 (Breast) | 5.2 ± 0.8 | |
| MDA-MB-231 (Breast) | 3.5 ± 0.5 | ||
| T-47D (Breast) | 2.8 ± 0.4 | ||
| Multiple Human Tumor Lines | 2.5 - 7.5 | ||
| Vinblastine | A549 (Lung) | ~3 | |
| NCI-H1299 (NSCLC) | Not specified, but effective | ||
| SH-SY5Y (Neuroblastoma) | 100 |
Table 2: Comparative Cytotoxicity (IC50 Values) of Apoptosis and Autophagy Inducers
| Compound | Cell Line | IC50 (µM) | Mechanism | Reference |
| Stichoposide C | Ovarian Cancer (A2780, SKOV3) | Not specified, but effective | Apoptosis & Autophagy | |
| Leukemia & Colorectal Cancer | Not specified, but effective | Apoptosis (Ceramide) | ||
| Fenretinide | Neuroblastoma | 2.5 - 10 | Apoptosis (Ceramide) | |
| d-erythro-MAPP (Ceramidase Inhibitor) | MCF-7 (Breast) | 4.4 | Apoptosis (Ceramide) | |
| Curcumin | Malignant Glioma | 40 | Autophagy (AKT/mTOR inh.) | |
| Fisetin | Prostate Cancer | Not specified, but effective | Autophagy (AKT/mTOR inh.) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate independent verification and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the test compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Tubulin Polymerization Assay (Western Blot-Based)
This assay determines whether a compound stabilizes or destabilizes microtubules.
-
Cell Treatment: Treat cells with the test compound for a specified time (e.g., 12 hours).
-
Cell Lysis: Lyse the cells in a hypotonic buffer to separate the soluble (monomeric) and polymerized (microtubule) tubulin fractions.
-
Fraction Separation: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 30 minutes at 4°C. The supernatant contains the soluble tubulin, and the pellet contains the polymerized tubulin.
-
Western Blotting:
-
Separate the proteins from both fractions by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent.
-
-
Quantification: Use densitometry to quantify the amount of tubulin in the soluble and polymerized fractions. An increase in the polymerized fraction indicates a microtubule-stabilizing agent, while an increase in the soluble fraction indicates a destabilizing agent.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of a compound on cell cycle progression.
-
Cell Treatment: Treat cells with the test compound for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Autophagy Assay (Western Blot for LC3B and p62)
This assay measures the induction of autophagy by monitoring the levels of key autophagy-related proteins.
-
Cell Treatment: Treat cells with the test compound for the indicated times.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent.
-
-
Analysis: An increase in the ratio of LC3B-II to LC3B-I and a decrease in p62 levels are indicative of autophagy induction.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of Action of Disorazole C1.
Caption: Comparison of Microtubule-Targeting Agents.
Caption: Dual Mechanism of Action of Stichoposide C.
Caption: General Experimental Workflow.
References
Safety Operating Guide
Personal protective equipment for handling Disporoside C
Essential Safety and Handling Guide for Disporoside C
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on best practices for handling hazardous chemicals and data extrapolated from safety information for structurally similar steroidal saponins (B1172615), such as Digitonin, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
Given that steroidal saponins as a class can be toxic if ingested, inhaled, or absorbed through the skin, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended Specifications |
| Hand Protection | Double-gloving with nitrile gloves | Inner glove tucked under the lab coat cuff, outer glove extending over the cuff. Change outer glove immediately upon contamination. |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles are recommended when there is a risk of splashes or aerosols. A face shield should be used in addition to goggles when handling larger quantities or if there is a significant splash risk. |
| Body Protection | Fully-buttoned laboratory coat | A chemically resistant apron over the lab coat is recommended. For larger scale operations, a disposable chemical-resistant gown or coverall should be considered. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | If there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required. For higher risk activities, a powered air-purifying respirator (PAPR) may be necessary. |
Operational Plan for Safe Handling
a. Engineering Controls:
-
Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted to authorized personnel.
b. Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: Weigh solid this compound in a chemical fume hood. Use a tared, sealed container for transport outside of the hood.
-
Dissolving: When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Remove the outer pair of gloves first and dispose of them as hazardous waste. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and any unused this compound powder. Collect in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Storage: Store hazardous waste in a designated, secondary containment area away from incompatible materials, awaiting pickup by a certified hazardous waste disposal service.[1][2][3][4]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.
Visualized Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Logical workflow for selecting appropriate PPE for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
